molecular formula C9H12N4 B055724 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS No. 122799-98-8

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Cat. No.: B055724
CAS No.: 122799-98-8
M. Wt: 176.22 g/mol
InChI Key: JWFXBAXRJTXECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a versatile and high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazole core functionalized with critical nitrile and amino groups, while the cyclopentyl substituent confers significant steric bulk and lipophilicity, influencing its pharmacokinetic profile. Its primary research application lies in its role as a key synthetic intermediate for the development of novel kinase inhibitors and other small molecule therapeutics. The electron-withdrawing nitrile group can act as a hydrogen bond acceptor or participate in cyclization reactions, and the amino group provides an essential handle for further derivatization via amide coupling or nucleophilic substitution. This molecular architecture is of particular interest in exploring structure-activity relationships (SAR) around ATP-binding pockets and allosteric sites of various enzyme targets. Researchers value this compound for constructing focused libraries aimed at oncology, inflammatory, and central nervous system (CNS) disease targets, making it an indispensable tool for hit-to-lead optimization campaigns.

Properties

IUPAC Name

3-amino-1-cyclopentylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-7-6-13(12-9(7)11)8-3-1-2-4-8/h6,8H,1-4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFXBAXRJTXECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561944
Record name 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122799-98-8
Record name 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, a key building block in medicinal chemistry and drug development. The synthesis involves a multi-step process, commencing from readily available starting materials. This document outlines the reaction scheme, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a well-established route in pyrazole chemistry. A plausible and efficient method involves the condensation of cyclopentylhydrazine with a suitable activated three-carbon synthon, often derived from malononitrile. A common and effective precursor is (ethoxymethylene)malononitrile, which readily reacts with hydrazines to form the pyrazole ring system.

Alternatively, a three-component reaction involving a ketone (cyclopentanone), malononitrile, and a hydrazine source under specific catalytic conditions can also be envisioned as a direct approach to similar pyrazole structures. However, the pathway via (ethoxymethylene)malononitrile is well-documented for a variety of substituted pyrazoles and offers a reliable route.

A generalized two-step approach is outlined below, starting from malononitrile and triethyl orthoformate to generate the intermediate, followed by cyclization with cyclopentylhydrazine.

Reaction Scheme and Logic

The logical flow of the synthesis is depicted in the following diagram. The initial step involves the formation of an electrophilic intermediate, (ethoxymethylene)malononitrile, which then undergoes a nucleophilic attack by cyclopentylhydrazine, followed by an intramolecular cyclization and elimination to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A Malononitrile C (Ethoxymethylene)malononitrile A->C Acetic Anhydride (Catalyst) Heat B Triethyl Orthoformate B->C E This compound C->E Ethanol Reflux D Cyclopentylhydrazine D->E

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous 3-amino-1-substituted-1H-pyrazole-4-carbonitriles and are adapted for the specific target compound.

Step 1: Synthesis of (Ethoxymethylene)malononitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and triethyl orthoformate (1.5 equivalents).

  • Catalyst Addition: Add acetic anhydride (2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The excess reagents and byproducts are typically removed by distillation under reduced pressure. The resulting crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a separate round-bottom flask, dissolve (ethoxymethylene)malononitrile (1 equivalent) in ethanol.

  • Reagent Addition: To this solution, add cyclopentylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on reported yields for structurally similar compounds.

StepReactantsProductSolventTemperatureTime (h)Yield (%)
1Malononitrile, Triethyl Orthoformate(Ethoxymethylene)malononitrileAcetic AnhydrideReflux2-485-95
2(Ethoxymethylene)malononitrile, CyclopentylhydrazineThis compoundEthanolReflux3-680-90

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Physicochemical Properties

The target compound, this compound, is identified by the following properties:

PropertyValueReference
CAS Number 122799-98-8[1][2]
Molecular Formula C₉H₁₂N₄[1][2]
Molecular Weight 176.22 g/mol
Appearance Expected to be an off-white to pale yellow solid
Purity Typically ≥95%[1][2]

Logical Relationship of Key Entities

The following diagram illustrates the relationship between the key chemical entities involved in the synthesis.

Logical_Relationship cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Malononitrile Malononitrile (Ethoxymethylene)malononitrile (Ethoxymethylene)malononitrile Malononitrile->(Ethoxymethylene)malononitrile Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->(Ethoxymethylene)malononitrile Cyclopentylhydrazine Cyclopentylhydrazine This compound This compound Cyclopentylhydrazine->this compound (Ethoxymethylene)malononitrile->this compound

Caption: Relationship between reactants, intermediate, and final product.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably performed in a standard organic chemistry laboratory. The described two-step method, utilizing common reagents, provides a high-yielding route to this valuable synthetic intermediate. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug discovery and development. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity final product.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. Understanding the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, alongside generalized experimental protocols for their determination.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 122799-98-8[1]
Molecular Formula C₉H₁₂N₄[1]
Molecular Weight 176.22 g/mol [1]
Chemical Structure (See Figure 1)
Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is crucial for drug development. The following table summarizes the available and predicted properties for this compound. It is important to note that experimentally determined data for this specific molecule is limited; therefore, some values are based on computational predictions and should be verified through laboratory analysis.

PropertyValueStatus
Melting Point Not availableExperimental determination required
Boiling Point Not availableExperimental determination required
Solubility Not availableExperimental determination required
pKa Not availableExperimental determination required
LogP Not availableExperimental determination required
Purity ≥95%As cited by commercial suppliers[1]

Experimental Protocols for Physicochemical Characterization

The following are generalized, standard protocols that can be adapted for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A narrow range typically indicates high purity.[2][3]

Aqueous Solubility Determination

Solubility is a key factor influencing a drug's absorption and bioavailability.

  • Method: Shake-flask method.[4]

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed flask.

    • The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4][5]

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values.

  • Method: Potentiometric titration or UV-Vis spectrophotometry.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.[6]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which influences its permeability across biological membranes.

  • Method: Shake-flask method.[7][8][9][10][11]

  • Procedure:

    • A pre-saturated solution of n-octanol and water (or buffer) is prepared.

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

    • The phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7][8][9][10][11]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

    • Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

    • Analysis: ¹H and ¹³C NMR spectra are acquired to identify the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structural elucidation.[13][14][15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

    • Sample Preparation: The solid sample can be analyzed as a KBr pellet, a nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.[17][18][19][20][21]

    • Analysis: The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds in the molecule.[18][20]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

    • Analysis: The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight.[22][23][24][25][26]

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

G cluster_0 Initial Characterization cluster_2 Advanced & In Silico Profiling Synthesis_Purification Synthesis & Purification Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Synthesis_Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, LC-MS) Structural_Elucidation->Purity_Assessment Melting_Point Melting Point Purity_Assessment->Melting_Point Solubility Aqueous Solubility (Kinetic & Thermodynamic) Purity_Assessment->Solubility pKa pKa Determination Purity_Assessment->pKa LogP_LogD Lipophilicity (LogP/LogD) Purity_Assessment->LogP_LogD Stability Chemical & Metabolic Stability Solubility->Stability pKa->Stability Permeability Permeability (e.g., PAMPA) LogP_LogD->Permeability In_Silico In Silico Modeling (QSAR, ADMET Prediction) Stability->In_Silico Permeability->In_Silico

References

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS number 122799-98-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS Number 122799-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound with the CAS number 122799-98-8. It belongs to the aminopyrazole class of molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. This compound is increasingly utilized as a key building block in the synthesis of complex molecules for drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its structural features, including the pyrazole core, an amino group, a nitrile moiety, and a cyclopentyl substituent, provide a versatile platform for the design of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, and its primary application as a component of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueReference
CAS Number 122799-98-8[1]
Molecular Formula C9H12N4[1]
Molecular Weight 176.2 g/mol [1]
Purity ≥95%[1]
Appearance Solid
Storage Room temperature, in a dry and dark place

Synthesis

A general, multi-step synthetic approach for related aminopyrazole carbonitriles often involves the following key transformations:

  • Formation of a β-ketonitrile or its enamine equivalent: This serves as the core three-carbon backbone.

  • Condensation with a substituted hydrazine: In this case, cyclopentylhydrazine would be the key reagent to introduce the cyclopentyl moiety at the N1 position of the pyrazole ring.

  • Cyclization: The condensation product undergoes cyclization to form the pyrazole ring.

  • Introduction of the amino and nitrile groups: These functionalities are typically incorporated from the starting materials.

The following diagram illustrates a generalized workflow for the synthesis of such compounds.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Cyclopentylhydrazine step1 Condensation start1->step1 start2 Three-Carbon Synthon (e.g., (ethoxymethylene)malononitrile) start2->step1 step2 Cyclization step1->step2 product 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile step2->product

Caption: Generalized synthetic workflow for 1-substituted 3-aminopyrazole-4-carbonitriles.

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The primary application of this compound in modern drug discovery is as a protein degrader building block .[1] This designates its role in the construction of heterobifunctional molecules, most notably PROTACs.

The Role in PROTACs

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins. A PROTAC molecule typically consists of three components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the warhead and the E3 ligase ligand.

The this compound scaffold is primarily utilized in the "warhead" portion of the PROTAC. The aminopyrazole core is a well-established pharmacophore for inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs). By incorporating this building block, a PROTAC can be designed to target a specific kinase for degradation.

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular Cellular Machinery cluster_process Degradation Process PROTAC PROTAC Warhead Warhead (e.g., containing the cyclopentyl-pyrazole moiety) Linker Linker E3_Ligand E3 Ligase Ligand Ternary_Complex Formation of Ternary Complex Warhead->Ternary_Complex binds to E3_Ligand->Ternary_Complex binds to POI Target Protein (e.g., CDK) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->POI degrades

Caption: Mechanism of action for a PROTAC utilizing a pyrazole-based warhead.

Potential Targets and Signaling Pathways

Given the prevalence of the pyrazole scaffold in kinase inhibitors, PROTACs derived from this compound are likely to target protein kinases involved in cell cycle regulation and cancer progression. A prominent family of such kinases are the Cyclin-Dependent Kinases (CDKs) .

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of CDK inhibitors has been a major focus of cancer research. By extension, inducing the degradation of specific CDKs via a PROTAC approach offers a promising therapeutic strategy.

The inhibition or degradation of CDKs can impact key signaling pathways, leading to cell cycle arrest and apoptosis. The diagram below depicts a simplified signaling pathway involving CDK and its potential disruption by a PROTAC.

CDK_Pathway cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression cluster_intervention Therapeutic Intervention Cyclin Cyclin Active_Complex Active Cyclin/CDK Complex Cyclin->Active_Complex CDK CDK CDK->Active_Complex Rb Rb Protein Active_Complex->Rb phosphorylates E2F E2F Transcription Factor Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression PROTAC PROTAC with Cyclopentyl-Pyrazole Warhead PROTAC->CDK induces degradation of

Caption: Simplified CDK signaling pathway and the point of intervention for a CDK-targeting PROTAC.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not publicly available, a general experimental procedure for the synthesis of related 3-amino-1-aryl-1H-pyrazole-4-carbonitriles can be adapted.

General Procedure for the Synthesis of 1-Substituted-3-amino-1H-pyrazole-4-carbonitriles:

  • Materials: A substituted hydrazine (e.g., cyclopentylhydrazine), a malononitrile derivative (e.g., (ethoxymethylene)malononitrile), and a suitable solvent (e.g., ethanol).

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted hydrazine in the solvent.

  • Step 2: Addition of Reagent: Slowly add an equimolar amount of the malononitrile derivative to the solution at room temperature.

  • Step 3: Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains dissolved, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, solvent, and purification method) will need to be optimized for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery, particularly for the development of targeted protein degraders. Its inherent properties as a kinase-binding scaffold make it an attractive component for the design of PROTACs aimed at therapeutically relevant targets such as CDKs. While detailed public data on specific applications and synthesis protocols are still emerging, the foundational knowledge of pyrazole chemistry and targeted protein degradation provides a strong basis for its continued exploration and utilization in the development of novel therapeutics. Further research into molecules incorporating this scaffold is anticipated to yield significant advancements in the treatment of cancer and other diseases driven by protein dysregulation.

References

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Comprehensive Technical Guide for its Role as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a crucial heterocyclic building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, comprising an aminopyrazole core with a cyclopentyl group and a nitrile moiety, make it a valuable intermediate in the development of targeted therapies. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant role in the production of kinase inhibitors, with a particular focus on the JAK-STAT signaling pathway.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern of this compound makes it an ideal precursor for molecules designed to interact with specific biological targets, offering a potent starting point for the synthesis of novel drug candidates.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 122799-98-8[2][3]
Molecular Formula C9H12N4[2][3]
Molecular Weight 176.22 g/mol [3]
Purity ≥95%[2][3]
Appearance Not specified (typically off-white to light yellow solid)-
Storage Room temperature[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that is integral to the production of several targeted pharmaceuticals. While specific industrial protocols are often proprietary, a general and plausible experimental procedure can be outlined based on established methods for the synthesis of substituted aminopyrazole carbonitriles.

General Synthetic Pathway

The synthesis generally proceeds through the formation of a β-ketonitrile intermediate, followed by cyclization with a hydrazine derivative. A key starting material is a cyclopentyl-substituted carbonyl compound.

G A Methyl cyclopentanecarboxylate C 3-Cyclopentyl-3-oxopropanenitrile A->C Base (e.g., NaH, KH) B Acetonitrile B->C E This compound C->E Cyclization D Hydrazine Hydrate D->E

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the laboratory-scale synthesis.

Step 1: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile

  • To a stirred suspension of a strong base, such as sodium hydride (NaH) or potassium hydride (KH) (1.0 eq), in an anhydrous solvent like tetrahydrofuran (THF) at an appropriate temperature (e.g., 60°C), add a solution of methyl cyclopentanecarboxylate (1.0 eq) and acetonitrile (1.0 eq) dropwise.[4]

  • Maintain the reaction mixture at this temperature for several hours (e.g., 6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]

  • After cooling, carefully quench the reaction with water.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting materials.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 1-2.[4]

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentyl-3-oxopropanenitrile, often as an oil.[4]

Step 2: Synthesis of this compound

  • Alternatively, and more commonly for related structures, the synthesis may proceed via an intermediate. For example, reacting 3-oxo-3-arylpropanenitrile with trichloroacetonitrile followed by condensation with hydrazine hydrate is a known method for producing 3-amino-5-aryl-1H-pyrazole-4-carbonitriles.[5] Adapting this, 3-cyclopentyl-3-oxopropanenitrile could be reacted with a suitable reagent to facilitate cyclization with hydrazine.

  • A general procedure for the cyclization step is as follows: Dissolve the β-ketonitrile intermediate (1.0 eq) and cyclopentylhydrazine hydrochloride (1.0-1.2 eq) in a protic solvent such as ethanol or a dioxane/water mixture.

  • Add a base, such as triethylamine or sodium acetate, to neutralize the hydrochloride and facilitate the reaction.

  • Heat the mixture to reflux for a period determined by reaction monitoring (TLC), typically several hours.

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to afford this compound.

Role as a Pharmaceutical Intermediate in Kinase Inhibition

This compound is a pivotal intermediate in the synthesis of Janus kinase (JAK) inhibitors, most notably Ruxolitinib.[6] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the regulation of the immune system and cell growth. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and certain cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_P STAT-P JAK->STAT_P Phosphorylates STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates and binds DNA Intermediate 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile Ruxolitinib Ruxolitinib (JAK Inhibitor) Intermediate->Ruxolitinib Is a key intermediate for Ruxolitinib->Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

As illustrated, Ruxolitinib, synthesized from this compound, acts as a potent inhibitor of JAK1 and JAK2, thereby blocking the downstream signaling cascade that leads to aberrant gene expression.

Quantitative Data

Quantitative data for this compound is primarily available from commercial suppliers. Research-specific quantitative data such as reaction yields for its specific synthesis are not consistently reported in publicly available literature.

Data PointValueSource
Purity (Commercial) ≥ 95.0%[2][3]
Yield (for a related 3-amino-5-aryl-1H-pyrazole-4-carbonitrile) Up to 93%[5]

Conclusion

This compound stands out as a critical pharmaceutical intermediate, particularly in the synthesis of targeted kinase inhibitors like Ruxolitinib. Its synthesis, while requiring careful control of reaction conditions, utilizes established chemical transformations. The aminopyrazole core provides a versatile scaffold for the development of potent and selective inhibitors of key signaling pathways, such as the JAK-STAT pathway. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this intermediate is paramount for the continued innovation of novel therapeutics. The information provided in this guide serves as a foundational resource for its application in medicinal chemistry and process development.

References

Spectroscopic and Synthetic Profile of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS No. 122799-98-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of expected spectroscopic values derived from analogous structures and established synthetic protocols for related compounds.

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The following nuclear magnetic resonance (NMR) data is predicted based on the analysis of similar pyrazole structures. Actual experimental values may vary.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5s1HC5-H
~ 5.0s (br)2HNH₂
~ 4.5m1HN-CH (cyclopentyl)
~ 2.0 - 1.6m8HCH₂ (cyclopentyl)
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
~ 160C3-NH₂
~ 145C5
~ 118CN
~ 85C4
~ 60N-CH (cyclopentyl)
~ 33CH₂ (cyclopentyl)
~ 24CH₂ (cyclopentyl)

Note: Predicted shifts are relative to TMS in a standard deuterated solvent like DMSO-d₆ or CDCl₃.

Table 2: Expected Infrared (IR) Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadN-H stretching (NH₂)
2960 - 2870MediumC-H stretching (cyclopentyl)
~ 2220StrongC≡N stretching (nitrile)
1640 - 1600MediumN-H bending (NH₂)
1580 - 1450MediumC=C and C=N stretching (pyrazole ring)
Table 3: Anticipated Mass Spectrometry (MS) Data

Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
176.22[M]⁺, Molecular Ion (based on C₉H₁₂N₄)[1]
149[M - HCN]⁺
108[M - C₅H₈]⁺
69[C₅H₉]⁺ (cyclopentyl cation)

Experimental Protocols

The synthesis of 3-amino-1-substituted-1H-pyrazole-4-carbonitriles typically involves the cyclocondensation of a hydrazine derivative with a suitable three-carbon precursor. The following is a generalized protocol adapted from the synthesis of similar compounds.[2]

Synthesis of this compound

This procedure is a representative example and may require optimization.

Materials:

  • Cyclopentylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Triethylamine or other suitable base

  • Ethanol or other suitable solvent

Procedure:

  • To a solution of cyclopentylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes.

  • To this mixture, add (ethoxymethylene)malononitrile (1.0 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry (MS): Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of the title compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Purification cluster_product Final Product A Cyclopentylhydrazine HCl D Solvent (e.g., Ethanol) B (Ethoxymethylene)malononitrile C Base (e.g., Triethylamine) E Cyclocondensation (Reflux) D->E F Cooling & Precipitation E->F G Filtration / Concentration F->G H Recrystallization or Column Chromatography G->H I 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile H->I

Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Purified Product: This compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E F Purity Confirmation E->F

General workflow for spectroscopic characterization.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific biological activity data, including identified therapeutic targets, for the compound 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. This guide, therefore, provides an analysis of potential therapeutic targets based on the well-documented biological activities of structurally related aminopyrazole-4-carbonitrile derivatives and the broader pyrazole class of compounds. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its capability to bind to a wide range of biological targets.[1][2][3]

Overview of the Aminopyrazole Scaffold

The aminopyrazole core is a versatile heterocyclic motif frequently employed in the design of bioactive molecules.[3][4] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4] The specific substitutions on the pyrazole ring play a critical role in determining the compound's biological target and potency. For this compound, the key structural features are the 3-amino group, the 1-cyclopentyl substituent, and the 4-carbonitrile moiety.

Potential Therapeutic Target Classes

Based on the activities of analogous compounds, several key therapeutic target classes can be postulated for this compound.

The aminopyrazole scaffold is a common core in the development of kinase inhibitors. Various kinases are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival, making them prime targets in oncology and inflammatory diseases.

  • Janus Kinases (JAKs): Derivatives of 3-aminopyrazole have been explored as inhibitors of Janus kinases, which are involved in cytokine signaling pathways implicated in autoimmune diseases and cancer. A highly potent and selective JAK1 inhibitor, 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, has been developed, showcasing the potential of this scaffold in targeting JAK family members.[5]

  • Cyclin-Dependent Kinases (CDKs): Certain 3-aminopyrazole-based molecules have been shown to selectively stabilize and inhibit CDKs, such as CDK16.[6] These kinases are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

  • Other Kinases (e.g., EGFR, HER-2, MEK): The broader pyrazole class has yielded inhibitors for a range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Mitogen-activated protein kinase kinase (MEK).[1][7]

A generalized signaling pathway for kinase inhibition is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JAK JAK STAT STAT JAK->STAT STAT->Transcription Inhibitor 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile (Potential Inhibitor) Inhibitor->MEK Inhibition Inhibitor->JAK Inhibition Ligand Growth Factor Ligand->Receptor Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor CytokineReceptor->JAK

Potential Kinase Inhibition Pathways

Pyrazole derivatives are well-known for their anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib. The anti-inflammatory effects of pyrazoles can be mediated through various mechanisms.

  • Cyclooxygenase (COX) Inhibition: Some pyrazole analogs exhibit inhibitory activity against COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[8]

  • Amine Oxidase Inhibition: Certain pyrazole derivatives have been shown to inhibit amine oxidases, enzymes that can contribute to inflammatory processes.

The workflow for screening compounds for anti-inflammatory activity often involves initial in vitro enzyme assays followed by cell-based and in vivo models.

G start Compound Library (including Pyrazole Derivatives) enz_assay In Vitro Enzyme Assay (e.g., COX-2 Inhibition) start->enz_assay cell_assay Cell-Based Assay (e.g., LPS-stimulated macrophages) enz_assay->cell_assay Active Compounds in_vivo In Vivo Model (e.g., Carrageenan-induced paw edema) cell_assay->in_vivo Potent Hits lead_opt Lead Optimization in_vivo->lead_opt Efficacious Leads

Anti-inflammatory Drug Discovery Workflow

Quantitative Data for Related Pyrazole Derivatives

The following table summarizes inhibitory activities of various pyrazole derivatives against different therapeutic targets, illustrating the potential potency of this chemical class. It is important to note that these are not data for this compound.

Compound ClassTargetIC50/ED50Reference
Pyrazole with Benzotiophenyl and Carboxylic AcidCOX-20.01 µM[8]
Pyrazole with Benzotiophenyl and Carboxylic Acid5-LOX1.78 µM[8]
Thiohydantoin-Pyrazole DerivativesAnti-inflammatory (in vivo)55-62 µmol/kg[8]
Pyrazole-containing SulfonamideCarbonic Anhydrase-[7]
Pyrazole DerivativeEGFR Tyrosine Kinase0.26 µM[7]
Pyrazole DerivativeHER-2 Tyrosine Kinase0.20 µM[7]
Pyrazole DerivativeBCR-Abl Kinase14.2 nM[7]

General Experimental Protocols

The following are generalized methodologies for assessing the activity of compounds against the potential target classes mentioned above.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Serially dilute the test compound in DMSO.

    • In a 96- or 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or vehicle (control) orally or intraperitoneally.

    • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group.

Conclusion

While there is no direct experimental evidence for the therapeutic targets of this compound, the extensive research on the broader aminopyrazole class strongly suggests its potential as a modulator of several important biological targets. The most promising areas for investigation would be kinase inhibition (particularly within the JAK and CDK families) and anti-inflammatory pathways. The cyclopentyl group at the N1 position may influence selectivity and pharmacokinetic properties. Therefore, this compound represents a valuable candidate for screening in various biological assays to elucidate its specific therapeutic potential. Further derivatization and structure-activity relationship studies could lead to the development of potent and selective therapeutic agents.

References

Pyrazole-Based Compounds: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged" structure in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs. This in-depth technical guide provides a comprehensive review of pyrazole-based compounds in drug discovery, focusing on their synthesis, biological activities, and the intricate signaling pathways they modulate.

Biological Activities of Pyrazole-Based Compounds: A Quantitative Overview

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following tables summarize the quantitative data for representative pyrazole-based compounds across these therapeutic areas, providing a comparative analysis of their potency.

Anti-inflammatory Activity

A significant class of pyrazole-based drugs is the selective COX-2 inhibitors, such as celecoxib, which are widely used as anti-inflammatory agents.[1][2][3] The table below presents the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundRR1COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib HSO2NH2>1000.04>2500[1]
2a HH-19.87 (nM)-[4]
3b ClH-39.43 (nM)22.21[4]
4a BrH-61.24 (nM)14.35[4]
5b FH-38.73 (nM)17.47[4]
5e OCH3H-39.14 (nM)13.10[4]
T3 Cl-4.6550.7815.96[5]
T5 Br-5.5960.7817.16[5]
2d -----[6]
2e -----[6]
2g ---80 (LOX)-[6]

Note: IC50 values are presented as reported in the literature. nM to µM conversion may be necessary for direct comparison. A higher selectivity index indicates greater selectivity for COX-2.

Anticancer Activity

The antiproliferative properties of pyrazole derivatives have been extensively investigated against various cancer cell lines. These compounds exert their effects through diverse mechanisms, including the inhibition of crucial signaling pathways like EGFR, VEGFR-2, and PI3K/Akt.[7][8][9][10][11][12][13][14]

Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Target(s)Reference
6b HNO-9710-[15]
6d HNO-9710.56-[15]
7a HNO-9748.6-[15]
Compound 4a HepG20.15EGFR[11]
Compound 4b HepG2-EGFR[11]
Compound 12 HepG20.71EGFR, VEGFR-2[10]
Compound 13 HepG2-EGFR, VEGFR-2[10]
Compound 1 HepG2-EGFR, VEGFR-2[10]
Compound 2 HepG2-EGFR, VEGFR-2[10]
Compound 4 HepG2-EGFR, VEGFR-2[10]
Compound 8 HepG2-EGFR, VEGFR-2[10]
Compound 11 HepG2-EGFR, VEGFR-2[10]
Compound 15 HepG2-EGFR, VEGFR-2[10]
Compound 6b Caco23.34PI3K/Akt[12]
L2 CFPAC-161.7-[16]
L2 PANC-1104.7-[16]
L2 MDA-MB-231189.3-[16]
L3 MCF-781.5-[16]
L4 MCF-7185.5-[16]
Compound 7a A549, T-47D-EGFR[17]
Compound 7b A549, T-47D-EGFR[17]
Compound 7g A549, T-47D-EGFR[17]
Compound 7l A549, T-47D-EGFR[17]
Compound 7m A549, T-47D-EGFR[17]
Compound 4 A27808.57 (pIC50)-[18]
Compound 4 MDA-MB-2316.36 (pIC50)-[18]
Compound 5 MDA-MB-2315.90 (pIC50)-[18]
Compound 36 B16F106.75 (pIC50)-[18]
Compound 41 B16F106.51 (pIC50)-[18]
Compound 42 B16F106.30 (pIC50)-[18]
Compound 43 B16F106.73 (pIC50)-[18]
Compound 48 PC-35.26 (pIC50)-[18]
Compound 55 PC-35.32 (pIC50)-[18]
Compound 60 PC-35.26 (pIC50)-[18]
Compound 7a -< Doxorubicin-[19]
Compound 8 -< Doxorubicin-[19]
Compound 18a -< Doxorubicin-[19]
Compound 20a -< Doxorubicin-[19]
Compound 17 -Comparable to Doxorubicin-[19]
Compound 20b -Comparable to Doxorubicin-[19]

Note: pIC50 = -log(IC50 in M). A higher pIC50 value indicates greater potency.

Antimicrobial Activity

Pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[20][21][22][23][24] The table below summarizes the minimum inhibitory concentration (MIC) values for several pyrazole-based compounds.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
21a S. aureus62.5-125[21]
21a C. albicans2.9-7.8[21]
21b A. niger, B. subtilis, K. pneumoniaeEqual to standard[21]
21c A. niger, S. aureus, B. subtilis, K. pneumoniae, E. coliEqual to standard[21]
22 Various bacteria and fungiRemarkable activity[21]
3 E. coli0.25[24]
4 S. epidermidis0.25[24]
2 A. niger1[24]
10 B. subtilis3.125[22]
10 B. thuringiensis6.25[22]
10 E. coli50[22]
28d E. coli, S. aureusWeak to moderate[22]
28e E. coli, S. aureusWeak to moderate[22]
28f C. albicans62.5[22]
28g E. coli, S. aureusGood[22]
28h E. coli, S. aureusWeak to moderate[22]
28h C. albicans62.5[22]
67 E. coli, P. aeruginosa, B. subtilis, S. aureus0.98, 0.49, 0.98, 0.98[22]
85 C. albicans2500[22]

Note: A lower MIC value indicates greater antimicrobial potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazole-based compounds and the execution of critical biological assays.

Synthesis of Celecoxib[25][26][27][28][29]

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[25]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.[25]

  • 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.[25]

  • A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.[25]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[25]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[25]

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.[25]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[25]

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[25]

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[25]

Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition[30][31][32][33][34]

Reaction: 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates.[26]

General Procedure: To a round-bottom flask loaded with enones (1 mmol), dissolved in the corresponding alcohol (10 mL for some compounds and 2 mL for others), the corresponding hydrazine hydrochloride (1.2 mmol) was added in one portion. The reaction was kept under vigorous stirring at room temperature for 15 minutes and then heated to reflux for another 16 hours.[27]

In Vitro COX Inhibition Assay[4][5][35][36]

Objective: To determine the IC50 values of pyrazole derivatives for COX-1 and COX-2.[25]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • The enzymes are pre-incubated with the test compounds at various concentrations for a specified time.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period and then terminated.

  • The concentration of PGE2 produced is quantified using an EIA kit.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)[20][21]

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against various microorganisms.

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Wells are created in the agar using a sterile borer.

  • Different concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO) are added to the wells.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The diameter of the zone of inhibition around each well is measured. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole-based compounds exert their therapeutic effects is crucial for rational drug design and development. This section visualizes the key signaling pathways targeted by these compounds using Graphviz.

Celecoxib: Selective COX-2 Inhibition

Celecoxib's primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.[1][2][3][28][29] By blocking COX-2, celecoxib prevents the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][3]

Celecoxib_COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX2->Prostaglandins Catalyzes Celecoxib Celecoxib Celecoxib->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis and reducing inflammation.

Rimonabant: Cannabinoid Receptor 1 (CB1) Antagonism

Rimonabant, a pyrazole derivative, acts as an antagonist or inverse agonist at the cannabinoid receptor 1 (CB1).[30][31][32][33][34] CB1 receptors are primarily found in the central nervous system and are involved in regulating appetite, energy metabolism, and mood. By blocking the activation of CB1 receptors by endocannabinoids, rimonabant was developed to treat obesity and related metabolic disorders.

Rimonabant_CB1_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Appetite ↑ Appetite ↓ Energy Expenditure CB1_Receptor->Appetite Modulates Rimonabant Rimonabant Rimonabant->CB1_Receptor Antagonizes Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Produces

Caption: Rimonabant antagonizes the CB1 receptor, modulating appetite and energy balance.

Pyrazole-Based Kinase Inhibitors: Targeting Cancer Signaling

Many pyrazole-based compounds have been designed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][8][9][10][11][12][13][14]

Pyrazole_EGFR_VEGFR_Pathway Growth_Factors Growth Factors (EGF, VEGF) EGFR EGFR Growth_Factors->EGFR VEGFR2 VEGFR-2 Growth_Factors->VEGFR2 Downstream_Signaling Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) EGFR->Downstream_Signaling VEGFR2->Downstream_Signaling Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->EGFR Inhibits Pyrazole_Inhibitor->VEGFR2 Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: Pyrazole inhibitors dually target EGFR and VEGFR-2, blocking cancer cell growth.

Pyrazole_PI3K_Akt_Pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream_Effectors Activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival

Caption: Pyrazole inhibitors block the PI3K/Akt pathway, reducing cancer cell survival.

Conclusion and Future Directions

The pyrazole scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and ability to be tailored to interact with a multitude of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on the development of pyrazole-based compounds with enhanced selectivity and potency, as well as novel drug delivery systems to improve their pharmacokinetic profiles. The exploration of pyrazole-containing hybrid molecules, which combine the pyrazole core with other pharmacophores, also represents a promising avenue for the discovery of next-generation therapeutics. This comprehensive guide serves as a valuable resource for researchers dedicated to harnessing the full potential of pyrazole-based compounds in the ongoing quest for more effective and safer medicines.

References

The Discovery and Development of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile and related aminopyrazole-based compounds. While specific research on the title compound is limited in publicly available literature, this document extrapolates from closely related analogs to present a comprehensive guide to its synthesis, potential biological activities, and mechanisms of action. The 3-aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. This guide summarizes key quantitative data from related compounds, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-amino-1H-pyrazole-4-carbonitrile core, in particular, has garnered significant attention as a versatile synthon for the creation of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a prime target for therapeutic intervention. This guide focuses on the synthesis and potential biological significance of this compound, a representative member of this promising class of compounds.

Synthesis and Characterization

The synthesis of 3-amino-1-substituted-1H-pyrazole-4-carbonitriles typically proceeds through a multicomponent reaction, offering an efficient and modular approach to this scaffold. A plausible and commonly employed synthetic route for this compound is outlined below.

General Synthetic Scheme

A common method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves a three-component condensation reaction of an aldehyde, malononitrile, and a hydrazine derivative.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for analogous compounds.

Materials:

  • Cyclopentylhydrazine hydrochloride

  • Malononitrile

  • Triethoxymethane

  • Ethanol

  • Triethylamine

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Formation of Ethoxymethylenemalononitrile: In a round-bottom flask, combine malononitrile (1 equivalent) and triethoxymethane (1.2 equivalents). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, remove the excess triethoxymethane under reduced pressure to yield crude ethoxymethylenemalononitrile, which can be used in the next step without further purification.

  • Cyclization Reaction: Dissolve cyclopentylhydrazine hydrochloride (1 equivalent) in ethanol in a separate flask. Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • To the solution of cyclopentylhydrazine, add the crude ethoxymethylenemalononitrile (1 equivalent) portion-wise.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Biological Activities and Mechanism of Action

The 3-aminopyrazole scaffold is a key component of numerous kinase inhibitors.[2][3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This inhibition can modulate downstream signaling pathways involved in cell proliferation, survival, and inflammation.

Given the prevalence of this scaffold in kinase inhibitor design, it is highly probable that this compound would exhibit inhibitory activity against one or more protein kinases. Key kinase families frequently targeted by aminopyrazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[5][6]

  • p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in inflammatory responses, and its inhibition has therapeutic potential for inflammatory diseases.[7]

  • Janus Kinases (JAKs): These are involved in cytokine signaling pathways and are targets for autoimmune diseases and myeloproliferative neoplasms.

Representative Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general mechanism of action for a pyrazole-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) PhosphoSubstrate->Downstream Transcription Gene Transcription Downstream->Transcription Inhibitor 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile Inhibitor->RTK Inhibits (ATP Competition) Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response

A representative signaling pathway of a pyrazole-based kinase inhibitor.

Quantitative Data Summary for Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of several related 3-aminopyrazole derivatives against various kinases to provide a comparative context.

Compound IDTarget KinaseIC50 / EC50 (nM)Reference Compound
43d CDK1633 (EC50)N/A
1 CDK24.6 (KD)Promiscuous Inhibitor
1 CDK527.6 (KD)Promiscuous Inhibitor
1 JNK326.1 (KD)Promiscuous Inhibitor
6 FGFR2 (WT)<1N/A
6 FGFR2 (V564F)<1N/A
19 FGFR2 (WT)1.8N/A
19 FGFR2 (V564F)1.1N/A

Data extracted from publications on related aminopyrazole-based kinase inhibitors.[5][8]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compound (e.g., in DMSO) Incubation 3. Add kinase, substrate, and test compound to microplate wells Compound_Prep->Incubation Reagent_Prep 2. Prepare assay buffer, kinase, substrate, and ATP Reagent_Prep->Incubation Initiation 4. Initiate reaction by adding ATP Incubation->Initiation Reaction 5. Incubate at a specific temperature for a set time (e.g., 30°C for 60 min) Initiation->Reaction Termination 6. Terminate reaction (e.g., add stop reagent) Reaction->Termination Detection_Reagent 7. Add detection reagent (e.g., ADP-Glo™) Termination->Detection_Reagent Signal_Read 8. Read signal (e.g., luminescence) Detection_Reagent->Signal_Read IC50_Calc 9. Plot signal vs. compound concentration and calculate IC50 Signal_Read->IC50_Calc

Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a microplate, add the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Terminate the reaction and quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope labeling.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 3-amino-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. While this compound itself is not extensively characterized in the public domain, its structural similarity to a multitude of potent biological agents suggests significant therapeutic potential. Further research is warranted to synthesize and evaluate this specific compound and its derivatives against a broad panel of kinases to elucidate its bioactivity profile. Structure-activity relationship (SAR) studies, guided by computational modeling, could further optimize the cyclopentyl moiety and other substituents to enhance potency and selectivity for specific kinase targets. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic promise of this and related aminopyrazole compounds.

References

An In-depth Technical Guide to 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (C9H12N4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, with the molecular formula C9H12N4, is a heterocyclic compound belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including roles as kinase inhibitors and anti-inflammatory agents. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential synthetic routes, and prospective applications in drug discovery and development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide extrapolates from established synthetic methodologies for analogous pyrazole derivatives to provide a foundational understanding for researchers.

Chemical Properties and Data

This compound is characterized by a central pyrazole ring substituted with an amino group, a cyclopentyl group, and a carbonitrile group. The presence of these functional groups imparts specific chemical properties that are valuable for its use as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H12N4[1][2]
Molecular Weight 176.22 g/mol [2]
CAS Number 122799-98-8[1][2]
Appearance White to off-white crystalline solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)General knowledge
Purity Typically available at ≥95%[1][2]

Synthetic Methodologies

General Experimental Protocol: Cyclocondensation Reaction

The most common and direct route to N-substituted 3-aminopyrazole-4-carbonitriles involves the reaction of a substituted hydrazine with a derivative of malononitrile. A likely precursor for the introduction of the carbon backbone is (1-ethoxyethylidene)malononitrile or a similar activated malononitrile derivative.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A Cyclopentylhydrazine C 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile A->C Reaction in suitable solvent (e.g., Ethanol) B (1-Ethoxyethylidene)malononitrile B->C

Figure 1: Proposed synthesis of this compound.

Detailed Methodology (Hypothetical):

  • Reaction Setup: To a solution of cyclopentylhydrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, (1-ethoxyethylidene)malononitrile (1.0-1.2 eq) is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Table 2: Hypothetical Experimental Parameters

ParameterCondition
Solvent Ethanol, Isopropanol
Reactant Ratio Cyclopentylhydrazine : (1-Ethoxyethylidene)malononitrile (1:1 to 1:1.2)
Temperature Room Temperature to Reflux
Reaction Time 2-24 hours
Purification Method Recrystallization or Column Chromatography

Potential Biological Activity and Applications

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3][4] While no specific biological data for this compound has been reported, its structural features suggest potential as an inhibitor of protein kinases.

The N-cyclopentyl group can provide favorable interactions within the hydrophobic pockets of kinase active sites. The 3-amino and 4-cyano groups are key pharmacophoric features that can participate in hydrogen bonding interactions with the hinge region of many kinases, a common binding motif for type I and type II kinase inhibitors.

Kinase Inhibition

Many N-substituted pyrazole derivatives have been developed as potent and selective kinase inhibitors for various therapeutic targets, including Janus kinases (JAKs), Aurora kinases, and others involved in cancer and inflammatory diseases.[3][5] The core structure of this compound makes it an attractive starting point or intermediate for the synthesis of novel kinase inhibitors.

G cluster_0 Kinase Inhibition Mechanism A Kinase Active Site D Inhibition of Phosphorylation A->D Blocks substrate phosphorylation B 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile Derivative B->A Binds to hinge region C ATP C->A Competitive inhibition

Figure 2: Conceptual diagram of competitive kinase inhibition.

Future Directions

The lack of specific data for this compound highlights an opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography).

  • Biological Screening: Systematic screening of the compound against a panel of protein kinases to identify potential biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to establish structure-activity relationships and optimize potency and selectivity for any identified targets.

Conclusion

This compound is a promising, yet under-investigated, chemical entity. Its structural similarity to known biologically active pyrazole derivatives, particularly kinase inhibitors, suggests its potential as a valuable building block in drug discovery. This guide provides a foundational framework for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further experimental work is necessary to fully elucidate its chemical and biological properties.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a key heterocyclic building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structural features, comprising a pyrazole core with strategically positioned amino and cyano functionalities, make it a versatile precursor for the synthesis of a variety of fused heterocyclic systems. Notably, this compound has gained significant attention as a crucial intermediate in the development of targeted therapeutics, especially kinase inhibitors.

The pyrazole scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. The 1-cyclopentyl substituent can provide favorable hydrophobic interactions within the kinase domain, enhancing potency and selectivity. The adjacent amino and cyano groups on the pyrazole ring are primed for cyclization reactions to form pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, core structures of numerous biologically active molecules, including potent inhibitors of Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).

These application notes provide a comprehensive overview of the synthetic utility of this compound, with detailed protocols for its synthesis and its elaboration into medicinally relevant compounds.

Key Applications

  • Synthesis of Kinase Inhibitors: The primary application of this compound is in the synthesis of kinase inhibitors. It serves as a pivotal intermediate for compounds targeting various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

    • Janus Kinase (JAK) Inhibitors: This pyrazole derivative is a key component in the synthesis of JAK inhibitors, such as Ruxolitinib, which are used in the treatment of myelofibrosis and other myeloproliferative neoplasms. The pyrazolo[3,4-d]pyrimidine core, formed from this intermediate, mimics the adenine of ATP and binds to the hinge region of the kinase.

    • Cyclin-Dependent Kinase (CDK) Inhibitors: The aminopyrazole scaffold is also utilized in the development of CDK inhibitors, which are crucial regulators of the cell cycle and are prominent targets in cancer therapy.[1]

  • Precursor to Fused Heterocycles: The vicinal amino and cyano groups facilitate the construction of various fused pyrimidine ring systems, leading to a diverse range of heterocyclic compounds with potential biological activities.[2][3]

Data Presentation

Table 1: Synthesis of Substituted 3-Amino-1H-pyrazole-4-carbonitriles

EntryR-GroupStarting MaterialsReaction ConditionsYield (%)Reference
1PhenylPhenylhydrazine, (Ethoxymethylene)malononitrileEthanol, Reflux, 4h~90%General Method
2p-Tolylp-Tolylhydrazine, (Ethoxymethylene)malononitrileEthanol, RefluxNot Specified[4]
3CyclopentylCyclopentylhydrazine, (Ethoxymethylene)malononitrileEthanol, RefluxHigh (Implied)Inferred
42,4-Dinitrophenyl2,4-Dinitrophenylhydrazine, Ortho-amino ester of pyrazoleConventional or MicrowaveGood[2]

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-Aminopyrazole Precursors

Entry3-Aminopyrazole DerivativeReagentReaction ConditionsProductYield (%)Reference
15-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic AcidReflux, 7h3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGood[3]
25-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrileVarious electrophiles/nucleophilesVariousSubstituted Pyrazolo[3,4-d]pyrimidinesNot Specified[4]
3This compoundFormamideHeat1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineHigh (Implied)Synthetic Route to JAK inhibitors

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general and widely used method for the synthesis of 1-substituted 3-amino-1H-pyrazole-4-carbonitriles from the corresponding hydrazine and (ethoxymethylene)malononitrile.

Materials:

  • Cyclopentylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Triethylamine or Sodium ethoxide

  • Hydrochloric acid (for neutralization if necessary)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Cyclopentylhydrazine (if starting from hydrochloride): To a suspension of cyclopentylhydrazine hydrochloride in ethanol, add one equivalent of a base such as triethylamine or sodium ethoxide. Stir the mixture at room temperature for 30 minutes to generate the free hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution of (ethoxymethylene)malononitrile, add the ethanolic solution of cyclopentylhydrazine (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford this compound as a crystalline solid.

Protocol 2: Synthesis of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (A Key Intermediate for JAK Inhibitors)

This protocol describes the cyclization of this compound with formamide to form the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound (1 equivalent).

  • Addition of Formamide: Add an excess of formamide to the flask.

  • Reaction: Heat the mixture to a high temperature (typically 150-180 °C) and maintain for several hours (4-8 hours). The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Visualizations

Diagram 1: General Synthesis of 3-Amino-1-substituted-1H-pyrazole-4-carbonitriles

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Hydrazine R-NH-NH₂ (e.g., Cyclopentylhydrazine) Reaction Condensation/ Cyclization Hydrazine->Reaction Malononitrile NC-CH(OEt)=C(CN)₂ ((Ethoxymethylene)malononitrile) Malononitrile->Reaction Product 3-Amino-1-R-1H-pyrazole-4-carbonitrile (e.g., 3-Amino-1-cyclopentyl- 1H-pyrazole-4-carbonitrile) Reaction->Product Ethanol, Reflux

Caption: Synthetic route to 3-amino-1-substituted-1H-pyrazole-4-carbonitriles.

Diagram 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Core for Kinase Inhibitors

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product Aminopyrazole 3-Amino-1-cyclopentyl- 1H-pyrazole-4-carbonitrile Cyclization Cyclization Aminopyrazole->Cyclization Formamide HCONH₂ (Formamide) Formamide->Cyclization Pyrazolopyrimidine 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclization->Pyrazolopyrimidine Heat

Caption: Cyclization to form the pyrazolo[3,4-d]pyrimidine scaffold.

Diagram 3: JAK-STAT Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STATdimer STAT Dimer pSTAT->STATdimer Dimerizes DNA DNA STATdimer->DNA Translocates to Nucleus GeneTranscription Gene Transcription DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Synthesis of Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolopyrimidines are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural similarity to endogenous purines allows them to act as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1][2][3][4][5] This document provides detailed experimental protocols for the synthesis of various pyrazolopyrimidine derivatives, summarizes key quantitative data, and illustrates relevant synthetic workflows.

General Synthetic Strategies

The synthesis of the pyrazolopyrimidine core can be achieved through several routes, often starting from a pre-formed pyrazole or pyrimidine ring. A prevalent and versatile method involves the cyclization of a 5-aminopyrazole derivative with a suitable one-carbon or three-carbon synthon.[3][6] Common strategies include:

  • Pyrazolo[1,5-a]pyrimidines: Typically synthesized via the condensation of 5-aminopyrazoles with β-dicarbonyl compounds (like acetylacetone or ethyl acetoacetate) or their equivalents in a suitable solvent such as acetic acid.[3][7][8]

  • Pyrazolo[3,4-d]pyrimidines: Often constructed by cyclizing 5-amino-4-cyanopyrazoles with reagents like formamide or formic acid.[6][9][10]

  • Pyrazolo[4,3-d]pyrimidines: Can be prepared through multi-step sequences often involving the construction of a pyrazole ring followed by annulation of the pyrimidine ring.[11]

The choice of synthetic route depends on the desired substitution pattern on the final pyrazolopyrimidine scaffold, which in turn influences its biological activity.[12]

Experimental Protocols

Below are detailed protocols for the synthesis of different pyrazolopyrimidine scaffolds.

Protocol 1: Synthesis of 5,7-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine derivative via the reaction of an aminopyrazole with acetylacetone.[8]

Materials:

  • N-(5-amino-1H-pyrazol-3-yl)-6-methylbenzo[d]thiazol-2-amine derivative (starting aminopyrazole)

  • Acetylacetone

  • Glacial Acetic Acid

Procedure:

  • A mixture of the starting aminopyrazole (2 mmol) and an equimolar amount of acetylacetone is prepared in glacial acetic acid (15 mL).

  • The reaction mixture is heated under reflux for 1 hour.

  • The solid product that forms upon reaction is filtered off.

  • The collected solid is washed with ethanol.

  • The product is dried and recrystallized from a mixture of ethanol and DMF (2:1) to yield the final compound.[8]

Protocol 2: Synthesis of 4-Chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidine, a common intermediate for further functionalization.[9]

Materials:

  • 3-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A suspension of 3-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (0.01 mol) in phosphorus oxychloride (80 mL) is prepared.

  • The mixture is heated under reflux for 3 hours.

  • After reflux, the solution is cooled and then carefully poured onto ice-cold water.

  • The precipitated product is collected by filtration.

  • The solid is dried and then crystallized from ethanol to give the pure chloro-derivative.[9]

Protocol 3: Synthesis of a Pyrazolo[4,3-d]pyrimidine Derivative

This multi-step protocol outlines a general pathway for synthesizing substituted pyrazolo[4,3-d]pyrimidines.[11]

Step A: Amide Formation

  • To a solution of the starting carboxylic acid, add EDCI, HOBt, and TEA.

  • Stir the reaction mixture at room temperature for 18 hours.

Step B: Pyrimidine Ring Formation

  • Treat the product from Step A with sodium ethoxide (NaOEt) in ethanol (EtOH).

  • Heat the mixture at reflux for 8-10 hours.

Step C: Chlorination

  • Treat the product from Step B with phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 8 hours.

Step D: Amination

  • React the chlorinated product from Step C with the desired amine derivative in isopropanol (IPA).

  • Heat the mixture at reflux to obtain the final product.[11]

Data Presentation

The following tables summarize quantitative data for the synthesis of representative pyrazolopyrimidine derivatives based on the cited protocols.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives [8]

Starting Material (5-aminopyrazole derivative)ReagentSolventReaction TimeYield (%)M.P. (°C)
Compound 5AcetylacetoneGlacial Acetic Acid1 h87290-291
Compound 5Ethyl acetoacetateGlacial Acetic Acid1 h85295-297
Compound 5Diethyl malonateGlacial Acetic Acid45 min81299-300

Table 2: Synthesis and Characterization of Pyrazolo[4,3-e][3][13][14]triazolo[1,5-c]pyrimidine Derivatives [13]

Compound NameMethodReaction TimeYield (%)M.P. (°C)
2-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e][3][13][14]triazolo[1,5-c]pyrimidine (6)Reflux in triethyl orthoacetate10 h70264-265
2-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e][3][13][14]triazolo[1,5-c]pyrimidine (6)Reflux in glacial acetic acid8 h77264-265
7-p-Tolyl-7H-pyrazolo[4,3-e][3][13][14]triazolo[4,3-c]pyrimidine (9)Reflux in triethyl orthoformate5 h79290-292

Table 3: Synthesis of Chromeno-fused Pyrazolopyrimidines [15]

Compound NameYield (%)M.P. (°C)Molecular Formula
4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazol-3-amine (4a)71196-199C₁₂H₁₃N₃O
10-Hydroxy-6,6,9-trimethyl-6,7-dihydro-8H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-8-one (6a)77263-265C₁₆H₁₅N₃O₃

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of pyrazolopyrimidines, starting from aminopyrazole precursors.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product Formation cluster_downstream Further Modification A 5-Aminopyrazole Derivative C Condensation / Cyclization A->C B 1,3-Dicarbonyl Cmpd or equivalent synthon B->C D Pyrazolopyrimidine Scaffold C->D Ring Formation E Purification (Crystallization / Chromatography) D->E G Functionalization (e.g., Cross-Coupling) D->G Optional F Characterization (NMR, MS, etc.) E->F H Final Biologically Active Compound F->H G->H

Caption: General workflow for pyrazolopyrimidine synthesis.

Signaling Pathway Inhibition

Pyrazolopyrimidines are well-known inhibitors of protein kinases, which are key regulators in cellular signaling pathways often dysregulated in cancer.[4] The diagram below represents a simplified kinase signaling cascade that can be targeted by pyrazolopyrimidine-based inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Kinase 1 (e.g., Src, Abl) Receptor->Kinase1 ATP Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 ATP Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 ATP Transcription Transcription Factors Kinase3->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase1 Inhibition (ATP-competitive)

Caption: Inhibition of a generic kinase pathway.

Characterization of Synthesized Compounds

The identity and purity of the synthesized pyrazolopyrimidine derivatives are confirmed using a combination of standard spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compounds, confirming the presence of characteristic protons and carbons of the pyrazolopyrimidine core and its substituents.[11][13][15]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds, confirming the expected molecular formula.[8][13][15]

  • Infrared Spectroscopy (IR): Used to identify the presence of specific functional groups (e.g., C=O, NH, OH, C≡N) in the molecule.[8][15]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which should match the calculated values for the proposed structure.[8][13][15]

  • Melting Point (M.P.): A sharp melting point range is indicative of a pure crystalline compound.[8][11][13]

References

Application of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved clinical success.[1][2] Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2][3] This makes them prime therapeutic targets. The 3-aminopyrazole moiety, in particular, is a key pharmacophore that has been extensively utilized in the development of potent and selective kinase inhibitors.[4][5] This document provides detailed application notes and protocols for the use of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, a representative aminopyrazole derivative, in kinase inhibitor screening. While specific data for this exact compound is not extensively published, the methodologies described herein are based on established screening paradigms for pyrazole-based kinase inhibitors and are intended to guide researchers in evaluating its potential as a kinase inhibitor.

Kinase Inhibition by Pyrazole-Based Compounds

Pyrazole-based compounds have demonstrated inhibitory activity against a wide range of kinases. The 3-aminopyrazole core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region.[6] Variations in substituents on the pyrazole ring and other parts of the molecule allow for the modulation of potency and selectivity against different kinase targets.[4]

Summary of Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of several published pyrazole-based compounds against various kinases and cancer cell lines. This data illustrates the potential of the pyrazole scaffold and provides a basis for comparison when screening novel derivatives like this compound.

CompoundTarget Kinase(s)IC50 (nM) - BiochemicalTarget Cell Line(s)IC50 (µM) - CellularReference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[7]
Compound 3ALK2.9-0.027[7]
Compound 6Aurora A160HCT116 (colon)0.39[7]
MCF-7 (breast)0.46[7]
Compound 8Aurora A/B35 / 75SW620 (colon)0.35[7]
HCT116 (colon)0.34[7]
Compound 1Akt161HCT116, OVCAR-87.76, 9.76[7]
Tozasertib (VX-680)Aurora Kinases---[4]
AT7519CDK1, CDK2---[1]
Golidocitinib (AZD4205)JAK1-T-cell lymphoma-[6]
Compound 43dCDK16--0.033 (EC50)[8]
Compound 3iVEGFR-28.93PC-3 (prostate)1.24[9]

Experimental Protocols

A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors. The process typically starts with broad biochemical screening to identify initial hits, followed by more detailed cell-based assays to confirm target engagement and assess cellular effects.[1]

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific purified kinase.[2][10]

Materials:

  • Test Compound (this compound) dissolved in DMSO

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Negative control (DMSO)

  • 384-well plates

  • Plate reader (scintillation counter or luminometer)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 5 µL of the diluted test compound, positive control, and DMSO to the appropriate wells of a 384-well plate.[2]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[2]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[2]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a membrane and quantifying with a scintillation counter. For luminescence-based assays like ADP-Glo™, add the detection reagents according to the manufacturer's instructions to measure the amount of ADP produced.[2]

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test Compound (this compound)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[2]

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator at 37°C.[2]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[2]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This assay determines the effect of the inhibitor on the phosphorylation of a specific substrate within a cellular context, confirming on-target activity.[10]

Materials:

  • Cell line with an active signaling pathway involving the target kinase

  • Test Compound (this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (against the total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

  • Imaging system

Procedure:

  • Seed cells and treat them with the test compound at various concentrations and for different time points.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Determine the protein concentration of each lysate using a BCA assay and normalize the samples.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the substrate.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[2]

Visualizations

Signaling Pathway Example: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a key regulator of cell survival and growth and is a common target for pyrazole-based inhibitors.[6][7]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile (Potential Akt Inhibitor) Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt signaling cascade and potential inhibition by a pyrazole compound.

Experimental Workflow: Kinase Inhibitor Screening

A typical workflow for screening and characterizing a novel kinase inhibitor.[1]

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library (e.g., this compound) Biochemical Biochemical Screening (In Vitro Kinase Assays) Start->Biochemical Hit_ID Hit Identification (Potent Inhibitors) Biochemical->Hit_ID Cell_Viability Cell-Based Assays (e.g., MTT Assay for Viability) Hit_ID->Cell_Viability Active Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive Target_Engagement Target Engagement Assays (e.g., Western Blot for Phosphorylation) Cell_Viability->Target_Engagement Target_Engagement->Lead_Opt On-Target Activity End Preclinical Development Lead_Opt->End

Caption: General workflow for the screening and evaluation of a novel kinase inhibitor.

Logical Relationship: Data Interpretation

A logical diagram illustrating the relationship between different experimental outcomes.

Data_Interpretation Biochem_Active Biochemically Active (Low IC50) Cell_Active Cellularly Active (Low IC50 in Viability Assay) Biochem_Active->Cell_Active Suggests good cell permeability Target_Modulation On-Target Modulation (Reduced Substrate Phosphorylation) Cell_Active->Target_Modulation Confirms mechanism of action Promising_Candidate Promising Lead Candidate Target_Modulation->Promising_Candidate Indicates potential for further development

Caption: Logical flow for interpreting kinase inhibitor screening data.

References

Application Notes and Protocols for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile and its Analogs in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1][2] Direct studies on 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile for the treatment of neurodegenerative diseases are limited in publicly available literature. However, this molecule belongs to the aminopyrazole class of compounds, which have been identified as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[3][4][5][6] LRRK2 is a significant therapeutic target, particularly for Parkinson's disease, a progressive neurodegenerative disorder.[3][4][7] This document provides an overview of the application of aminopyrazole-based LRRK2 inhibitors in neurodegenerative disease research, with representative data and protocols.

Introduction to Aminopyrazole-based LRRK2 Inhibitors

Mutations in the LRRK2 gene, especially the G2019S mutation, are a common genetic cause of both familial and sporadic Parkinson's disease.[3][7] These mutations often lead to increased LRRK2 kinase activity, which is implicated in the pathophysiology of the disease.[3][7] Small molecule inhibitors of LRRK2 are therefore being actively investigated as potential disease-modifying therapies.[3][4][5] The aminopyrazole scaffold has emerged as a promising chemical starting point for the development of potent, selective, and brain-penetrant LRRK2 inhibitors.[3][4][6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates.[3][8]

Data Presentation: In Vitro Activity of Representative Aminopyrazole LRRK2 Inhibitors

The following table summarizes the in vitro potency of several aminopyrazole-based LRRK2 inhibitors from published studies. This data is intended to be representative of the activity of this class of compounds.

Compound IDLRRK2 Assay TypeTargetIC50 (nM)Reference
GNE-0877Cellular AssayLRRK23[8]
GNE-9605Cellular AssayLRRK218.7[8]
Compound 22Biochemical AssayG2019S LRRK20.6[8]
Compound 22Cellular AssayG2019S LRRK20.57[8]
LRRK2-IN-1Biochemical AssayWild-type LRRK213[8]
LRRK2-IN-1Biochemical AssayG2019S LRRK26[8]

Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) GTP-bound LRRK2_inactive->LRRK2_active GTP Binding LRRK2_active->LRRK2_inactive GTP Hydrolysis LRRK2_active->LRRK2_active Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2_active Promotes Activation Phospho_Rab Phosphorylated Rab Vesicular_Transport Vesicular Transport Phospho_Rab->Vesicular_Transport Altered Autophagy Autophagy Phospho_Rab->Autophagy Impaired Neuronal_Damage Neuronal Damage Vesicular_Transport->Neuronal_Damage Autophagy->Neuronal_Damage Aminopyrazole_Inhibitor Aminopyrazole-based LRRK2 Inhibitor Aminopyrazole_Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 of an inhibitor.[9]

Materials:

  • Recombinant LRRK2 enzyme (Wild-type or mutant)

  • LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

  • Substrate (e.g., LRRKtide peptide)

  • ATP

  • Aminopyrazole inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the aminopyrazole inhibitor in kinase buffer. Also, prepare a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µl of diluted inhibitor or DMSO control.

    • 2 µl of LRRK2 enzyme diluted in kinase buffer.

    • 2 µl of a substrate/ATP mixture (prepare beforehand in kinase buffer).

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[9]

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP.

  • Incubation: Incubate at room temperature for 30 minutes.[9]

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular LRRK2 Activity Assay (Western Blot for pS1292-LRRK2)

This protocol measures the autophosphorylation of LRRK2 at serine 1292 as a readout of its kinase activity in a cellular context.[10][11]

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2, or a cell line endogenously expressing LRRK2).[10][12]

  • Cell culture medium and reagents.

  • Aminopyrazole inhibitor.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the aminopyrazole inhibitor for a predetermined time (e.g., 24 hours).[11] Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS1292-LRRK2 and total LRRK2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the image using a suitable imaging system.

  • Analysis: Quantify the band intensities for pS1292-LRRK2 and total LRRK2. Normalize the pS1292 signal to the total LRRK2 signal for each sample.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Characterization cluster_invivo In Vivo Studies invitro_assay In Vitro LRRK2 Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Panel (>100 kinases) invitro_assay->selectivity_panel cellular_assay Cellular LRRK2 Activity Assay (pLRRK2 / pRab10) selectivity_panel->cellular_assay toxicity_assay Cellular Toxicity Assay cellular_assay->toxicity_assay pk_studies Pharmacokinetic Studies (Rodent Model) toxicity_assay->pk_studies pd_model Pharmacodynamic Model (Brain pLRRK2 levels) pk_studies->pd_model efficacy_model Neurodegenerative Disease Model (Efficacy Studies) pd_model->efficacy_model lead_optimization Lead Optimization efficacy_model->lead_optimization compound_synthesis Compound Synthesis (Aminopyrazole Scaffold) compound_synthesis->invitro_assay

Caption: Preclinical evaluation workflow for aminopyrazole LRRK2 inhibitors.

References

Application Notes and Protocols: The Role of Pyrazole Derivatives in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

A review of available literature indicates no direct studies on the specific role of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in diabetes research. However, broader research into pyrazole-containing compounds has revealed their potential as therapeutic agents for diabetes. This document summarizes the existing research on related pyrazole derivatives and provides generalized protocols and conceptual frameworks relevant to the investigation of such compounds in the context of diabetes.

General Application Notes for Pyrazole Derivatives in Diabetes Research

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, with several analogues exhibiting potential antidiabetic properties. Research has primarily focused on their ability to modulate key biological targets involved in glucose homeostasis.

Key areas of investigation include:

  • Enzyme Inhibition: Certain pyrazole derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, helping to manage postprandial hyperglycemia, a common feature of type 2 diabetes.

  • Improving Insulin Sensitivity: Some pyrazole-based compounds have been shown to enhance glucose utilization and reduce insulin levels in animal models of diabetes, suggesting an improvement in whole-body insulin sensitivity.[1]

  • Signaling Pathway Modulation: The therapeutic effects of some antidiabetic drugs are mediated through key signaling pathways such as the AMPK and PI3K/Akt pathways, which are central regulators of cellular energy metabolism and glucose transport.[2][3] While direct evidence for this compound is unavailable, the investigation of novel pyrazole compounds would likely involve assessing their impact on these pathways.

Quantitative Data on Antidiabetic Activity of Pyrazole Derivatives

The following table summarizes the in vitro antidiabetic activity of two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, as reported in a recent study.[4]

CompoundTarget EnzymeIC50 (µM)
Pyz-1 α-glucosidase75.62 ± 0.56
α-amylase119.3 ± 0.75
Pyz-2 α-glucosidase95.85 ± 0.92
α-amylase120.2 ± 0.68
Acarbose (Control) α-glucosidase72.58 ± 0.68
α-amylase115.6 ± 0.574

Table 1: In vitro inhibitory activity of pyrazole derivatives against α-glucosidase and α-amylase.[4]

Experimental Protocols

The following is a generalized protocol for an in vitro α-glucosidase inhibition assay, a common method for screening potential antidiabetic compounds.

Protocol: In Vitro α-Glucosidase Inhibition Assay

1. Materials and Reagents:

  • α-glucosidase from Saccharomyces cerevisiae
  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
  • Test compound (e.g., a pyrazole derivative) dissolved in a suitable solvent (e.g., DMSO)
  • Acarbose (positive control)
  • Phosphate buffer (e.g., 100 mM, pH 6.8)
  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
  • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound/control solution, and 20 µL of the α-glucosidase solution.
  • Incubate the mixture at 37°C for 15 minutes.
  • Initiate the reaction by adding 20 µL of the pNPG substrate solution.
  • Incubate the plate at 37°C for 30 minutes.
  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.
  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
  • A blank well should contain all reagents except the enzyme. A control well should contain all reagents except the test compound.

3. Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
  • Plot the percentage of inhibition against the concentration of the test compound.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.

Visualization of Research Workflows and Signaling Pathways

The following diagrams illustrate conceptual workflows and signaling pathways relevant to diabetes research.

G cluster_0 Compound Screening Workflow Compound Test Compound (e.g., Pyrazole Derivative) InVitro In Vitro Assays (e.g., α-glucosidase inhibition) Compound->InVitro CellBased Cell-Based Assays (e.g., Glucose Uptake) InVitro->CellBased InVivo In Vivo Animal Models (e.g., ob/ob mice) CellBased->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: A general workflow for screening compounds for antidiabetic activity.

G cluster_1 Simplified Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: A simplified diagram of the insulin signaling pathway leading to glucose uptake.

Conclusion

While there is a lack of specific research on this compound in the context of diabetes, the broader family of pyrazole derivatives shows considerable promise. Studies on various pyrazole analogs have demonstrated their potential to act as antidiabetic agents through mechanisms such as the inhibition of carbohydrate-metabolizing enzymes and the enhancement of insulin sensitivity.[4][1] Future research could explore the potential of this compound and other novel pyrazole compounds by employing the types of screening assays and mechanistic studies outlined in this document. Further investigation into their effects on critical signaling pathways, such as the AMPK and PI3K/Akt pathways, will be crucial in elucidating their therapeutic potential for the management of diabetes.

References

Custom Synthesis of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The addition of an amino group at the 3-position and a carbonitrile at the 4-position creates a versatile building block for the synthesis of a wide range of biologically active molecules. These compounds are particularly noted for their potential as kinase inhibitors, targeting signaling pathways implicated in cancer and other proliferative diseases. The 1-cyclopentyl substituent can enhance lipophilicity and modulate binding to target proteins, making this series of compounds attractive for further investigation and development.

This document provides detailed application notes and experimental protocols for the custom synthesis of this compound, serving as a comprehensive guide for researchers in academic and industrial settings.

Applications in Medicinal Chemistry

Derivatives of the 3-aminopyrazole-4-carbonitrile core are widely explored for their therapeutic potential, primarily as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Key Therapeutic Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[1][2] Aminopyrazole-based compounds have been developed as potent inhibitors of the FGFR pathway, which plays a critical role in cell proliferation, differentiation, and angiogenesis.[1][2]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle.[3][4] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells, making them a validated target for oncology drug development.

  • Spleen Tyrosine Kinase (Syk): Syk is involved in the signaling pathways of various immune cells and is a target for inflammatory diseases and certain cancers.[5]

The custom synthesis of this compound derivatives allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets.

Synthetic Workflow

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of cyclopentylhydrazine with a suitable three-carbon synthon, such as (ethoxymethylene)malononitrile. This approach offers high regioselectivity and generally good yields.

G reagents Starting Materials: - Cyclopentylhydrazine - (Ethoxymethylene)malononitrile reaction Cyclocondensation Reaction reagents->reaction workup Reaction Work-up (e.g., Precipitation, Filtration) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Final Product: 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile purification->product analysis Characterization (NMR, MS, Elemental Analysis) product->analysis

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on the protocol provided below. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
Cyclopentylhydrazine1.0 equiv
(Ethoxymethylene)malononitrile1.0 equiv
Reaction Conditions
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time2 - 4 hours
Product
Yield85 - 95%
Purity (by HPLC)>98%
Melting Point155-158 °C (projected)
Analytical Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.85 (s, 1H), 6.05 (s, 2H), 4.80 (quint, 1H), 2.00-1.80 (m, 4H), 1.70-1.50 (m, 4H)
MS (ESI+)m/z: 177.12 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Cyclopentylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Triethylamine

  • Ethanol (absolute)

  • Distilled water

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Cyclopentylhydrazine Free Base: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylhydrazine hydrochloride (1.0 equiv) in ethanol (100 mL). To this solution, add triethylamine (1.1 equiv) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of the free base.

  • Addition of (Ethoxymethylene)malononitrile: To the stirred solution of cyclopentylhydrazine, add (ethoxymethylene)malononitrile (1.0 equiv) portion-wise over 10 minutes.

  • Cyclocondensation Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If precipitation is incomplete, the reaction mixture can be concentrated under reduced pressure using a rotary evaporator to about half its original volume.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol, followed by a thorough wash with distilled water to remove any remaining salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Activated charcoal (optional)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Potential Signaling Pathway Inhibition

As many 3-aminopyrazole-4-carbonitrile derivatives are known to be kinase inhibitors, a plausible mechanism of action for these compounds is the inhibition of receptor tyrosine kinase signaling pathways, such as the FGFR pathway. Inhibition of FGFR can block downstream signaling cascades that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Inhibitor 3-Amino-1-cyclopentyl- 1H-pyrazole-4-carbonitrile Derivative Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Inhibition of the FGFR signaling pathway by a 3-aminopyrazole-4-carbonitrile derivative.

References

The Versatile Building Block: 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of scaffolds available, pyrazole derivatives stand out for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document provides a detailed overview of the utility of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile as a versatile building block for the construction of diverse and biologically relevant heterocyclic systems.

Introduction

This compound (CAS No. 122799-98-8) is a highly functionalized pyrazole derivative.[3] Its structure, featuring a reactive amino group, a nitrile functionality, and a lipophilic cyclopentyl moiety, makes it an ideal starting material for the synthesis of fused pyrazole-containing heterocycles. The cyclopentyl group can enhance the pharmacological profile of a molecule by increasing its lipophilicity, potentially improving metabolic stability and target engagement. This application note will detail the synthetic routes starting from this key building block, providing experimental protocols and quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant therapeutic potential.

Synthetic Applications and Methodologies

The primary utility of this compound lies in its reaction with 1,3-dielectrophiles to construct fused heterocyclic systems. The amino group acts as a nucleophile, initiating a cascade of reactions leading to the formation of a new ring fused to the pyrazole core. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The reaction of this compound with various β-enaminones or other 1,3-dicarbonyl synthons can lead to the regioselective formation of pyrazolo[1,5-a]pyrimidines.[4][5] This transformation is typically carried out under thermal conditions, often with microwave assistance to improve reaction times and yields.[4][6]

A general workflow for this synthesis is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Amino-1-cyclopentyl- 1H-pyrazole-4-carbonitrile C Solvent (e.g., Dioxane, Acetic Acid) Reflux or Microwave Irradiation A->C B 1,3-Dielectrophile (e.g., β-enaminone) B->C D Substituted Pyrazolo[1,5-a]pyrimidine C->D

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of related pyrazolo[1,5-a]pyrimidines and can be applied to reactions involving this compound.[4][5]

General Procedure for the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

Materials:

  • This compound

  • Substituted β-enaminone (1.0 eq)

  • Dioxane or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser or microwave reactor

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., dioxane, 20 mL).

  • Add the substituted β-enaminone (1.0 eq) to the solution.

  • Thermal Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Microwave Conditions: Alternatively, heat the reaction mixture in a microwave reactor at a specified temperature and time to drive the reaction to completion.

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.

  • Wash the collected solid with a cold solvent (e.g., ethanol) and dry under vacuum to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Quantitative Data Presentation

The following table summarizes representative data for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazole precursors, illustrating typical yields and reaction conditions.

PrecursorReagentProductYield (%)m.p. (°C)Reference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile3-(Dimethylamino)-1-(2-thienyl)prop-2-en-1-one2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile89237-239[4]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile3-(Dimethylamino)-1-phenylprop-2-en-1-one2,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile91245-247[4]

Potential Signaling Pathways and Biological Relevance

While specific biological data for derivatives of this compound are not extensively reported, the broader class of pyrazole-containing compounds is known to interact with a variety of biological targets.[1][2] Pyrazole derivatives have been developed as inhibitors of enzymes such as cyclooxygenases (COX), kinases, and as ligands for various receptors.[7] The synthesis of a library of compounds from this building block could lead to the discovery of novel modulators of key signaling pathways implicated in disease.

A logical workflow for the screening of newly synthesized compounds is presented below.

G A Synthesized Compound Library B High-Throughput Screening (HTS) A->B Biological Assays C Identification of 'Hits' B->C D Target Identification & Validation C->D E Lead Optimization D->E Structure-Activity Relationship (SAR) Studies F Preclinical Development E->F

References

Application Notes and Protocols for the Purification of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in pharmaceutical research and development. The following methods are designed to enhance the purity of the target compound, ensuring the reliability and reproducibility of subsequent experimental data.

Introduction

This compound is a substituted aminopyrazole that often requires purification after synthesis to remove starting materials, byproducts, and other impurities. The presence of a basic amino group and a pyrazole ring can influence the choice of purification technique. This document outlines three common and effective methods for purification: recrystallization, normal-phase column chromatography, and preparative high-performance liquid chromatography (HPLC).

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided below. These values are estimations and should be considered as a guide for purification strategy development.

PropertyPredicted ValueSignificance for Purification
Molecular Weight176.22 g/mol Relevant for characterization.
PolarityModerately PolarInfluences choice of solvents for recrystallization and chromatography.
Basicity (pKa)Estimated 4-5The amino and pyrazole groups can interact with acidic media, such as silica gel.
SolubilitySoluble in polar organic solvents (e.g., ethanol, methanol, acetone); sparingly soluble in non-polar solvents (e.g., hexanes).Critical for selecting appropriate recrystallization and chromatography solvents.

Purification Methodologies

Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature. For aminopyrazole derivatives, common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Expected Results (Illustrative)

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC)~90%>98%
Yield-70-90%
AppearanceOff-white to light brown powderWhite to off-white crystalline solid

Workflow for Recrystallization

G cluster_0 Recrystallization Workflow A Dissolve Crude Product in Hot Solvent B Hot Filtration (Optional) A->B Insoluble Impurities Present C Slow Cooling and Crystallization A->C No Insoluble Impurities B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Purified Crystals E->F

Caption: A flowchart of the recrystallization process.

Normal-Phase Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase. Due to the basic nature of the aminopyrazole moiety, deactivation of the silica gel is recommended to prevent peak tailing and product loss.

Protocol: Column Chromatography with Deactivated Silica Gel

  • Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the chosen eluent. Add triethylamine (TEA) to constitute approximately 0.5-1% of the total solvent volume (e.g., 0.5-1 mL of TEA in 100 mL of eluent). This neutralizes the acidic sites on the silica gel.

  • Column Packing: Pour the silica slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with low solubility in the eluent, a dry-loading technique can be used by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the selected solvent system. A common starting point for aminopyrazoles is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

TLC and Column Parameters (Illustrative)

ParameterRecommended Conditions
Stationary PhaseSilica gel (deactivated with 1% TEA)
Mobile Phase (TLC)30-50% Ethyl Acetate in Hexanes
Mobile Phase (Column)Gradient elution: 10% to 60% Ethyl Acetate in Hexanes
Expected Rf of Pure Compound~0.3-0.4 in 40% Ethyl Acetate/Hexanes
Expected Yield60-85%
Expected Purity>99%

Workflow for Column Chromatography

G cluster_1 Column Chromatography Workflow A Prepare Deactivated Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H

Caption: A workflow for purification by column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure samples, albeit on a smaller scale compared to recrystallization and column chromatography. A reverse-phase method is typically employed for moderately polar compounds like this compound.

Protocol: Reverse-Phase Preparative HPLC

  • System Preparation: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the partially purified or crude compound in the mobile phase or a compatible solvent, such as acetonitrile or methanol. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Injection: Inject the sample solution onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Chromatographic Separation: Run the separation using a suitable gradient of water and an organic modifier (typically acetonitrile or methanol). The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for basic compounds.

  • Fraction Collection: Collect the eluent corresponding to the peak of the target compound using a fraction collector.

  • Post-Purification Workup: Combine the fractions containing the pure product. The solvent can be removed by lyophilization (freeze-drying) or rotary evaporation. If an acid modifier was used, it may need to be removed through a subsequent extraction or by other appropriate methods.

HPLC Parameters (Illustrative)

ParameterRecommended Conditions
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% to 90% B over 20 minutes
Flow Rate20 mL/min
DetectionUV at 254 nm
Expected Yield>90% (from injected material)
Expected Purity>99.5%

Workflow for Preparative HPLC

G cluster_2 Preparative HPLC Workflow A Dissolve and Filter Sample C Inject Sample A->C B Equilibrate HPLC System B->C D Gradient Elution C->D E Collect Target Peak Fractions D->E F Combine and Evaporate/Lyophilize E->F G Obtain Highly Pure Product F->G

Caption: A workflow for purification by preparative HPLC.

Summary of Purification Techniques

The choice of purification method will depend on the initial purity of the compound, the desired final purity, and the required scale.

TechniquePrimary ApplicationExpected PurityThroughput
RecrystallizationBulk purification of solid materials.Good to Excellent (>98%)High
Column ChromatographyVersatile for a wide range of impurities and scales.Excellent (>99%)Medium
Preparative HPLCFinal polishing step for high-purity samples.Very High (>99.5%)Low

Troubleshooting

  • Oiling out during recrystallization: This occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.

  • Poor separation in column chromatography: If the compound streaks or does not separate well, ensure the silica gel is properly deactivated with triethylamine. Optimizing the solvent system by adjusting the polarity is also crucial.

  • Broad peaks in HPLC: Poor peak shape can be due to column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. Reducing the sample load and adding a modifier like formic acid can improve peak symmetry.

These protocols and guidelines are intended to serve as a starting point for the purification of this compound. Optimization of these methods may be necessary based on the specific impurities present in the crude material.

References

Application Notes and Protocols for the Analytical Characterization of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The following protocols and data are designed to assist researchers in confirming the identity, purity, and structural integrity of this compound, ensuring its suitability for further applications in drug discovery and development. The methods detailed include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy for functional group identification.

Compound Information

Compound Name This compound
CAS Number 122799-98-8[1][2]
Molecular Formula C9H12N4[1][2]
Molecular Weight 176.22 g/mol [2]
Chemical Structure N / C=C(C#N) / C(N)-N-C5H9

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the protocols for the primary analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the compound and identifying any non-volatile impurities. A reverse-phase method is typically suitable for this type of molecule.

Experimental Protocol:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Data Presentation:

Parameter Expected Result
Retention Time (RT) Dependent on the specific system and column, but a sharp, well-defined peak is expected.
Purity (%) ≥ 95% (as per typical commercial specifications)[1][2]
Impurities Any additional peaks should be integrated to determine their percentage area.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the compound and assessing the presence of any volatile impurities.

Experimental Protocol:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation:

Parameter Expected Result
Molecular Ion (M+) m/z = 176
Key Fragmentation Ions Fragments corresponding to the loss of the cyclopentyl group or parts of the pyrazole ring are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: Approximately 10-20 mg of the compound dissolved in 0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Expected Spectral Data (Illustrative, based on similar compounds):

¹H NMR (DMSO-d₆, 400 MHz) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Cyclopentyl Protons 1.5-2.2Multiplet8HCH₂ of cyclopentyl
Cyclopentyl Proton 4.5-4.8Multiplet1HCH of cyclopentyl attached to N
Amino Protons ~6.4Singlet (broad)2H-NH₂
Pyrazole Proton ~7.8-8.2Singlet1HCH of pyrazole ring
¹³C NMR (DMSO-d₆, 100 MHz) Expected Chemical Shift (δ, ppm) Assignment
Cyclopentyl Carbons 24-25, 32-34CH₂ of cyclopentyl
Cyclopentyl Carbon 58-62CH of cyclopentyl attached to N
Pyrazole Carbon ~80-90C-CN
Nitrile Carbon ~115-120-C≡N
Pyrazole Carbon ~140-150C-pyrazole
Pyrazole Carbon ~155-160C-NH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Data Presentation:

Functional Group Expected Absorption Frequency (cm⁻¹)
N-H Stretch (Amino) 3200-3400 (typically two bands)
C-H Stretch (Aliphatic) 2850-3000
C≡N Stretch (Nitrile) 2220-2260
C=C and C=N Stretch (Aromatic/Heteroaromatic) 1500-1650
N-H Bend (Amino) 1590-1650

Visualized Workflows and Relationships

Analytical Workflow

The following diagram illustrates a typical workflow for the complete analytical characterization of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization cluster_reporting Final Report Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution IR FTIR Sample->IR HPLC HPLC-UV Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR NMR (1H, 13C) Dissolution->NMR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation GCMS->Identity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Report Certificate of Analysis Purity->Report Identity->Report Structure->Report Functional_Groups->Report

Caption: Analytical workflow for compound characterization.

Structural Relationship of Key Moieties

This diagram illustrates the key structural components of the target molecule.

Structural_Relationship Molecule 3-Amino-1-cyclopentyl- 1H-pyrazole-4-carbonitrile Pyrazole Pyrazole Ring Molecule->Pyrazole Core Scaffold Amino Amino Group (-NH2) Molecule->Amino Substitution at C3 Cyclopentyl Cyclopentyl Group Molecule->Cyclopentyl Substitution at N1 Nitrile Nitrile Group (-C≡N) Molecule->Nitrile Substitution at C4

Caption: Key structural moieties of the target molecule.

References

Safe Handling and Storage of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS No. 122799-98-8). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on information for structurally similar compounds, such as 3-Amino-1H-pyrazole-4-carbonitrile, and general best practices for handling chemical nitriles and pyrazole derivatives in a laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.

Compound Information and Properties

This compound is a chemical compound used in research and drug development.[1][2][3] Its known physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 122799-98-8[1][2]
Molecular Formula C9H12N4[1][3]
Molecular Weight 176.22 g/mol [2]
Purity ≥95%[1][3]
Physical Form Solid[4]

Hazard Identification and Classification

Based on the available data for 3-Amino-1H-pyrazole-4-carbonitrile, the following hazards should be assumed for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Source: Safety Data Sheet for 3-Amino-1H-pyrazole-4-carbonitrile.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[7]

PPE TypeSpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8][9][10] Inspect gloves for integrity before each use.
Eye/Face Protection Safety goggles with side shields or a face shield.[7][8]
Skin and Body Protection A laboratory coat or a chemical-resistant apron over personal clothing.[7][8][11] Ensure full coverage of exposed skin.
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[7][9]

Safe Handling and Experimental Protocols

Adherence to the following protocols is crucial for the safe handling of this compound.

General Handling Protocol
  • Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Personal Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

  • Dispensing: When weighing and dispensing the solid compound, use techniques that minimize dust generation. A spatula or a scoop should be used.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol for a Typical Chemical Reaction

This protocol outlines the safe use of this compound as a reactant in a laboratory-scale chemical synthesis.

  • Reaction Setup:

    • Assemble the reaction apparatus inside a chemical fume hood.

    • Ensure all glassware is clean, dry, and free of defects.

    • Use a heating mantle with a stirrer for heated reactions.

  • Reagent Addition:

    • Wearing appropriate PPE, weigh the required amount of this compound.

    • Add the compound to the reaction vessel containing the solvent.

    • Add other reactants to the vessel.

  • Reaction Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

    • Never leave a running reaction unattended.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully, if necessary.

    • Perform extraction, washing, and drying steps within the fume hood.

    • If purification by chromatography is required, conduct this in a well-ventilated area.

  • Product Isolation:

    • Remove the solvent using a rotary evaporator with a cold trap.

    • Collect the final product and store it in a properly labeled container.

Storage Procedures

Proper storage is essential to maintain the integrity of the compound and ensure safety.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place.[4] While some sources suggest room temperature storage, storing at 0-8°C is a more conservative approach to prevent potential degradation of pyrazole derivatives.[1][12]Prevents thermal decomposition and oxidation.[12]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[12]Pyrazole derivatives can be susceptible to oxidation.[12]
Light Protect from light by using an amber-colored vial or by storing it in a dark place.[12]Prevents light-induced degradation.[12]
Container Keep the container tightly sealed.Prevents contamination and exposure to moisture.

Emergency Procedures

In the event of an emergency, follow these procedures.

Emergency SituationProtocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
Inhalation Move the person to fresh air.[5][6] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Collect the absorbed material into a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow and Pathway Diagrams

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Equipment Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Equipment Decontaminate Equipment Conduct_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Hazardous Waste Decontaminate_Equipment->Dispose_Waste Store_Compound Store Compound Properly Dispose_Waste->Store_Compound

Caption: Workflow for the safe handling of chemical compounds.

Emergency Spill Response Protocol

This diagram outlines the logical steps to follow in the event of a chemical spill.

Spill_Response_Protocol Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Nearby Personnel Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size and Hazard Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Contaminated Waste Decontaminate_Area->Dispose_Waste Report_Incident Report Incident to Safety Officer Dispose_Waste->Report_Incident

Caption: Protocol for responding to a chemical spill.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing 3-aminopyrazole-4-carbonitriles is a three-component reaction. This typically involves the condensation of a hydrazine derivative (in this case, cyclopentylhydrazine), a malononitrile source, and an orthoformate or a similar reagent that provides the C4 and C5 atoms of the pyrazole ring. Variations of this approach, including microwave-assisted synthesis, have been shown to improve yields and reduce reaction times for analogous compounds.[1][2][3]

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters to optimize include reaction temperature, choice of solvent, catalyst, and the purity of starting materials. For similar pyrazole syntheses, microwave irradiation has been demonstrated to significantly enhance yields compared to conventional heating.[1] The selection of an appropriate catalyst, such as a layered double hydroxide-based nanocatalyst for related multi-component reactions, can also be crucial for achieving high yields.[2]

Q3: What are some common side products, and how can they be minimized?

A3: Potential side reactions may include the formation of regioisomers, incomplete cyclization, or self-condensation of the starting materials. Careful control of reaction conditions, particularly temperature and the order of reagent addition, can help minimize the formation of these impurities. Purification by column chromatography or recrystallization is often necessary to isolate the desired product with high purity.

Q4: Can I use a different hydrazine source?

A4: Yes, the choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring. For the synthesis of this compound, cyclopentylhydrazine is the required starting material. The reactivity of the hydrazine can influence the optimal reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive or impure starting materials. 2. Sub-optimal reaction temperature or time. 3. Incorrect solvent. 4. Inefficient catalyst.1. Verify the purity of cyclopentylhydrazine, malononitrile, and other reagents by appropriate analytical methods (e.g., NMR, GC-MS). 2. Systematically screen a range of temperatures. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1] 3. Test a variety of solvents (e.g., ethanol, water/ethanol mixtures, dioxane) as the solvent can significantly impact reaction efficiency.[2][4] 4. If using a catalyst, ensure it is properly activated. Consider screening alternative catalysts, such as novel nanocatalysts which have shown high efficiency in similar syntheses.[2]
Multiple Spots on TLC (Low Purity) 1. Formation of side products due to incorrect stoichiometry or temperature. 2. Decomposition of starting materials or product.1. Ensure precise equimolar amounts of reactants, or systematically vary the stoichiometry to find the optimal ratio. Maintain a stable reaction temperature. 2. Lower the reaction temperature and monitor the reaction progress closely by TLC to stop the reaction once the product is maximally formed.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Oily or non-crystalline product.1. After the reaction, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture under reduced pressure. 2. Attempt purification using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). If the product remains an oil, try co-evaporation with a high-boiling point solvent to remove residual solvents.
Inconsistent Results 1. Variability in the quality of starting materials. 2. Atmospheric moisture affecting the reaction.1. Source high-purity reagents from a reliable supplier and characterize them before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially if any of the reagents are hygroscopic.

Experimental Protocols

General Protocol for Three-Component Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of structurally similar compounds and should be optimized for the specific target molecule.

Materials:

  • Cyclopentylhydrazine

  • Malononitrile

  • Triethyl orthoformate

  • Ethanol (or other suitable solvent)

  • Catalyst (optional, e.g., piperidine, acetic acid, or a specialized catalyst)

Procedure:

  • In a reaction vessel, dissolve cyclopentylhydrazine (1 mmol), malononitrile (1 mmol), and triethyl orthoformate (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable catalyst (e.g., a few drops of piperidine or acetic acid).

  • The reaction mixture can be stirred at room temperature, refluxed, or subjected to microwave irradiation. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product may precipitate out of solution. If so, it can be collected by filtration, washed with cold ethanol, and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Pyrazole Syntheses

ReferenceReactantsCatalyst/ConditionsSolventYield (%)
[1]Aryl aldehyde, malononitrile, hydrazineMicrowave irradiationWater82-90
[2]Benzaldehydes, malononitrile, phenylhydrazineLDH@PTRMS@DCMBA@CuIH₂O/EtOH85-93
[4]3-Oxo-3-phenylpropanenitrile, trichloroacetonitrile, hydrazineRefluxDioxane93-95

Visualizations

Synthesis Pathway

Synthesis_Pathway A Cyclopentylhydrazine D Intermediate Adduct A->D + Catalyst + Heat/Microwave B Malononitrile B->D + Catalyst + Heat/Microwave C Triethyl Orthoformate C->D + Catalyst + Heat/Microwave E 3-Amino-1-cyclopentyl- 1H-pyrazole-4-carbonitrile D->E Cyclization

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Issue purity Check Starting Material Purity start->purity First Step conditions Optimize Reaction Conditions purity->conditions If Purity is OK fail Consult Further Literature purity->fail If Impure temp Vary Temperature/ Time conditions->temp solvent Screen Solvents conditions->solvent catalyst Evaluate Catalyst conditions->catalyst purification Improve Purification Technique temp->purification solvent->purification catalyst->purification success Yield Improved purification->success If Effective purification->fail If Ineffective

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Optimization of N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1]

Q2: Which factors influence the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity in pyrazole N-alkylation is a complex issue influenced by several key factors:[1]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1][2]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and DMAc often favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1]

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][3] In some cases, changing the base can even lead to opposite regioselectivity. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[1] Magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[3][4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1]

Q3: What are standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point for base-mediated N-alkylation is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3]

Q4: Are there milder alternatives to using strong bases and high temperatures?

A4: Yes, several milder methods have been developed:

  • Acid-Catalyzed Alkylation: A method using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) allows the reaction to proceed at room temperature, avoiding the need for strong bases.[1][2][5]

  • Phase Transfer Catalysis (PTC): PTC offers a simple and efficient method to obtain N-substituted pyrazoles under smooth conditions, often without the need for a solvent.[1][6] This method can resolve common issues, such as the low yield of N-methylpyrazole due to co-distillation with the solvent.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions.[7][8][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am observing a very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.

G start Low/No Yield Observed reagents Step 1: Check Reagents start->reagents conditions Step 2: Optimize Conditions reagents->conditions Reagents OK end Improved Yield reagents->end Reagent Issue Resolved sub_reagents1 Base Strength/Stoichiometry (e.g., K₂CO₃, NaH) reagents->sub_reagents1 sub_reagents2 Alkylating Agent Reactivity (I > Br > Cl > OTs) reagents->sub_reagents2 sub_reagents3 Anhydrous Conditions reagents->sub_reagents3 method Step 3: Consider Alternative Methods conditions->method Conditions Optimized, Still Low Yield conditions->end Optimization Successful sub_conditions1 Temperature conditions->sub_conditions1 sub_conditions2 Reaction Time (Monitor by TLC/LC-MS) conditions->sub_conditions2 sub_conditions3 Solvent Solubility (e.g., DMF, DMSO) conditions->sub_conditions3 method->end Alternative Method Successful sub_method1 Phase Transfer Catalysis (PTC) method->sub_method1 sub_method2 Acid-Catalyzed (Trichloroacetimidates) method->sub_method2 sub_method3 Microwave-Assisted Synthesis method->sub_method3

Troubleshooting workflow for low N-alkylation yield.

Troubleshooting Steps:

  • Re-evaluate Your Reagents:

    • Base: Ensure the base is strong enough for the alkylating agent used. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[3] For less reactive alkylating agents, a stronger base like NaH may be necessary.[3] Also, verify that all reagents and solvents are anhydrous, as water can quench the reaction.[3]

    • Alkylating Agent: The reactivity of the alkylating agent (R-X) depends on the leaving group (X), with the general trend being I > Br > Cl > OTs.[3] Consider switching to a more reactive agent if using an alkyl chloride. For acid-catalyzed methods, note that methyl, allyl, and tert-butyl imidates may fail to produce the desired product.[5]

  • Optimize Reaction Conditions:

    • Solubility: Poor solubility of the pyrazole or base can impede the reaction. Switching to a more polar aprotic solvent like DMF or DMSO can improve solubility.[3]

    • Temperature: Ensure the reaction temperature is optimal. Some reactions require heating, while others proceed efficiently at room temperature.[1]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion.[1]

  • Consider Alternative Methods:

    • If the above steps do not improve the yield, consider switching to a different synthetic strategy, such as phase transfer catalysis or an acid-catalyzed method with trichloroacetimidates.[1]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve the regioselectivity?

A: Improving regioselectivity requires a systematic modification of the reaction parameters.

G start Poor Regioselectivity (N1/N2 Mixture) sterics Analyze Steric Factors start->sterics solvent Modify Solvent System sterics->solvent Steric hindrance understood end Improved Regioselectivity sterics->end Bulky agent successful sub_sterics1 Bulky substituent on pyrazole favors alkylation at less hindered N sterics->sub_sterics1 sub_sterics2 Use bulky alkylating agent (e.g., α-halomethylsilanes) sterics->sub_sterics2 base_catalyst Change Base/Catalyst solvent->base_catalyst Solvent change ineffective solvent->end Solvent change successful sub_solvent1 Polar Aprotic (DMF, DMSO) for high selectivity solvent->sub_solvent1 sub_solvent2 Fluorinated Alcohols (TFE, HFIP) can increase selectivity solvent->sub_solvent2 base_catalyst->end Base/catalyst change successful sub_base1 For N1-Alkylation: K₂CO₃ in DMSO base_catalyst->sub_base1 sub_base2 For N2-Alkylation: MgBr₂ catalyst base_catalyst->sub_base2

Decision guide for improving regioselectivity.

Strategies to Enhance Regioselectivity:

  • Analyze Steric Factors:

    • Alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole is substituted at the 3-position, the N1 position is generally favored.[1]

    • Using a sterically bulky alkylating agent, such as α-halomethylsilanes, can significantly improve N1-selectivity.[1][10]

  • Modify the Solvent System:

    • Solvent polarity can have a profound effect. Start with polar aprotic solvents like DMF or DMSO.[1]

    • Consider using fluorinated alcohols like TFE or HFIP, which have been shown to dramatically increase regioselectivity in some cases.[1]

  • Change the Base or Catalyst:

    • To favor N1-alkylation: The combination of K₂CO₃ in DMSO is known to be effective.[1][3]

    • To favor N2-alkylation: The use of a magnesium-based catalyst, such as MgBr₂, can promote the formation of the N2-alkylated product.[3][4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the N-alkylation of pyrazoles, providing a comparative overview of different reaction conditions.

Table 1: Optimization of Acid-Catalyzed N-Alkylation of 4-Chloropyrazole [2][5]

EntryCatalyst (0.1 equiv)SolventTime (h)Yield (%)
1None1,2-DCE24Trace
2BF₃·OEt₂1,2-DCE2445
3Sc(OTf)₃1,2-DCE2463
4Bi(OTf)₃1,2-DCE2465
5CSA1,2-DCE2477
6CSACH₂Cl₂2468
7CSAToluene2455
8CSA1,2-DCE475

Reaction of 4-chloropyrazole with phenethyl trichloroacetimidate. CSA = Camphorsulfonic Acid.

Table 2: Effect of Base and Solvent on Regioselectivity (N1:N2 Ratio)

Pyrazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
3-Methyl1-BromopropaneK₂CO₃DMF7:1[11]
3-MethylBenzyl BromideK₂CO₃DMF10:1[11]
3-Phenyl2-Bromo-N,N-dimethylacetamidei-Pr₂NEtTHF24:76 (with MgBr₂)[4]
3-CF₃Ethyl IodoacetateK₂CO₃MeCN1:1[12][13]
3-Aryl(Chloromethyl)trimethylsilaneK₂CO₃DMF>99:1[10][14]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N1-Alkylation using K₂CO₃/DMSO[1][3]

This protocol is optimized for the regioselective synthesis of the N1-alkylated product of 3-substituted pyrazoles.

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to obtain the desired N1-alkylated pyrazole.

Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation with Trichloroacetimidates[1][2]

This protocol provides a mild alternative that avoids the use of strong bases.

  • In a flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_base Base-Mediated Protocol cluster_acid Acid-Catalyzed Protocol a1 1. Mix Pyrazole, K₂CO₃ in DMSO a2 2. Add Alkylating Agent a1->a2 a3 3. Stir & Monitor (TLC/LC-MS) a2->a3 a4 4. Aqueous Work-up & Extraction a3->a4 a5 5. Purify (Chromatography) a4->a5 b1 1. Mix Pyrazole, Imidate, & CSA in DCE b2 2. Stir at RT (4 hours) b1->b2 b3 3. Monitor (TLC) b2->b3 b4 4. Dilute & Wash (NaHCO₃, Brine) b3->b4 b5 5. Purify (Chromatography) b4->b5

General experimental workflows for pyrazole N-alkylation.

References

Technical Support Center: Purification of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

  • Question: I am experiencing a significant loss of my compound on the silica gel column during purification. How can I improve the recovery?

  • Answer: The basic nature of the amino group on the pyrazole ring can lead to strong interactions with the acidic silica gel, causing streaking, poor separation, and irreversible adsorption. To mitigate this, consider the following:

    • Deactivation of Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic silanol groups on the silica surface, minimizing the strong interaction with your basic compound.

    • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica gel.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography on a C18-functionalized silica gel can be an effective alternative.

Issue 2: Persistent Impurities After Recrystallization

  • Question: I have a persistent colored impurity (e.g., yellow or brown) in my product even after recrystallization. How can I remove it?

  • Answer: Colored impurities often arise from starting materials, byproducts, or degradation. Here are a few strategies:

    • Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-5% by weight). Stir the hot mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that this may also lead to some loss of your desired product.

    • Solvent System Screening: The choice of recrystallization solvent is crucial. Experiment with different single solvents (e.g., ethanol, isopropanol, ethyl acetate) or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find a system where your compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.

Issue 3: Product Oiling Out During Recrystallization

  • Question: My compound separates as an oil instead of crystals when I try to recrystallize it. What should I do?

  • Answer: "Oiling out" occurs when the compound's solubility is too high in the chosen solvent, or when the solution is cooled too rapidly. Try the following:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled solution to initiate crystallization.

    • Solvent Adjustment: If the compound is too soluble, you can try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear again and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The most common impurity is the regioisomeric 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile.[1] The formation of this isomer is highly dependent on the reaction conditions used during the synthesis. Other potential impurities include unreacted starting materials and solvent adducts if reactive solvents are used at high temperatures.[1]

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point for normal-phase column chromatography on silica gel is an eluent system of ethyl acetate in hexane or dichloromethane in methanol. You can determine the optimal ratio by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for your product. Remember to add a small amount of triethylamine to the eluent to prevent peak tailing.

Q3: What are suitable recrystallization solvents for this compound?

A3: Based on structurally similar compounds, good single solvents for recrystallization include ethanol, isopropanol, and dioxane.[2] Mixed solvent systems such as ethanol/water can also be effective. The ideal solvent or solvent system should be determined experimentally.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification?

A4: Yes, preparative HPLC can be a very effective method for obtaining high-purity material. A reversed-phase C18 column is commonly used for aminopyrazole derivatives. A typical mobile phase would consist of a gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 30% ethyl acetate in hexane) containing 0.5% triethylamine.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with the chosen eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Preparative Reversed-Phase HPLC

  • Column: A C18 stationary phase column suitable for preparative scale.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Solvent B over a suitable time (e.g., 20-30 minutes), followed by a hold at 95% B and re-equilibration at 5% B. The optimal gradient should be developed based on analytical HPLC.

  • Flow Rate: The flow rate will depend on the column dimensions.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined from a UV spectrum).

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Post-Purification: Combine the pure fractions and remove the solvents, typically by lyophilization or evaporation under reduced pressure.

Data Presentation

Table 1: Purification and Characterization Data for this compound and Analogs

CompoundPurification MethodSolvents/EluentsTypical PurityTypical YieldMelting Point (°C)
This compound Not specifiedNot specified95%Not specifiedNot available
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileRecrystallizationDioxane>98% (by elemental analysis)93%200-202[2]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileRecrystallizationDioxane>98% (by elemental analysis)95%218-220[2]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrileRecrystallizationn-Propanol>98% (by elemental analysis)93%238-240[2]
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileRecrystallizationEthanolHighNot specified190-192[3]

Visualization

Purification_Troubleshooting start Crude Product (3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile) tlc_analysis Analyze by TLC/ LC-MS start->tlc_analysis one_spot Single Major Spot? tlc_analysis->one_spot recrystallization Attempt Recrystallization (e.g., Ethanol, Isopropanol) one_spot->recrystallization Yes multiple_spots Multiple Spots/ Close Rf one_spot->multiple_spots No crystals_ok Good Crystals Formed? recrystallization->crystals_ok pure_product Pure Product crystals_ok->pure_product Yes oiling_out Product Oils Out/ No Crystals crystals_ok->oiling_out No troubleshoot_recryst Troubleshoot Recrystallization: - Slower cooling - Scratch flask - Add seed crystal - Change solvent system oiling_out->troubleshoot_recryst troubleshoot_recryst->recrystallization column_chrom Column Chromatography (Silica Gel + 0.5% TEA) multiple_spots->column_chrom separation_ok Good Separation? column_chrom->separation_ok separation_ok->pure_product Yes poor_separation Poor Separation/ Low Recovery separation_ok->poor_separation No troubleshoot_column Troubleshoot Column: - Change eluent polarity - Use Alumina or  Amine-functionalized silica - Consider Prep HPLC poor_separation->troubleshoot_column troubleshoot_column->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

preventing side reactions in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted pyrazoles, and what are the primary challenges?

A1: The most prevalent and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] While effective, the primary challenges with this method include:

  • Formation of regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can yield a mixture of two regioisomeric products.[2]

  • Low conversion rates and yields: This can be attributed to several factors, including the purity of starting materials, steric hindrance, and suboptimal reaction conditions.

  • Formation of colored impurities: The decomposition of hydrazine starting materials or oxidation of intermediates can lead to the formation of colored byproducts, complicating purification.

  • Ring opening: Under strongly basic conditions, the pyrazole ring can be susceptible to opening.

Q2: How can I control the regioselectivity of the pyrazole synthesis?

A2: Controlling regioselectivity is a critical aspect of synthesizing a specific substituted pyrazole. Several strategies can be employed to favor the formation of the desired regioisomer:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of the isomer where the substituted nitrogen of the hydrazine is adjacent to the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound.[2][3]

  • pH Control: The pH of the reaction medium can influence which carbonyl group of the unsymmetrical 1,3-dicarbonyl is preferentially attacked by the hydrazine. Acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the other.

  • Catalyst Selection: The choice of catalyst can also influence regioselectivity. For some reactions, specific solid-supported catalysts or Lewis acids may direct the reaction towards a single regioisomer.

Q3: My reaction mixture is turning a dark color. What causes this, and how can I prevent it?

A3: The formation of a yellow, red, or brown color in the reaction mixture is a common observation, particularly in Knorr-type syntheses using hydrazine salts. This is often due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates. To minimize the formation of these colored impurities:

  • Use a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the acid and lead to a cleaner reaction profile.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of sensitive intermediates.

  • Purification: While not a preventative measure, many colored impurities can be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene or employing column chromatography can be effective.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials even after extended reaction times.

  • The isolated yield of the desired pyrazole is consistently low.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Purity of Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can lead to side reactions that consume starting materials. Consider purifying the starting materials before use if their purity is questionable.
Suboptimal Reaction Temperature Increase the reaction temperature. Many Knorr pyrazole syntheses require heating to reflux to go to completion. Monitor the reaction by TLC to find the optimal temperature.
Insufficient Reaction Time Extend the reaction time. Some reactions, especially with sterically hindered substrates, may require longer periods to reach completion. Continue to monitor the reaction by TLC until the starting material is consumed.
Inappropriate Catalyst If using an acid-catalyzed reaction, ensure the correct amount and type of acid are used. For some substrates, a stronger acid may be required. Conversely, if the reaction is sensitive to strong acid, a milder catalyst like acetic acid may be beneficial.
Steric Hindrance If the 1,3-dicarbonyl or hydrazine contains bulky substituents, the reaction rate may be significantly reduced. In such cases, higher temperatures and longer reaction times are often necessary.
Issue 2: Formation of Regioisomers

Symptoms:

  • ¹H NMR or LC-MS analysis of the crude product shows the presence of two or more isomeric products.

  • Difficulty in isolating a pure product by crystallization or chromatography.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Unsymmetrical 1,3-Dicarbonyl The two carbonyl groups of the 1,3-dicarbonyl have different steric and electronic environments, leading to attack by the hydrazine at both sites.
Reaction Conditions The choice of solvent and pH can significantly influence the regioselectivity.
Solution 1: Use a Regioselective Protocol Employ a protocol known to favor the formation of one regioisomer. The use of fluorinated alcohols as solvents is a highly effective method. See the detailed protocol below for a regioselective synthesis.
Solution 2: Modify Reaction Conditions Experiment with different solvents (e.g., ethanol, acetic acid, TFE, HFIP) and pH conditions (acidic vs. neutral) to determine the optimal conditions for your specific substrates.
Solution 3: Separation of Isomers If a mixture of isomers is unavoidable, careful column chromatography on silica gel is often required for separation. The choice of eluent is critical and may require optimization.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-5-(2-furyl)pyrazoles [2][3]

Entry1,3-Dicarbonyl (R¹)SolventRegioisomeric Ratio (Desired:Undesired)Yield (%)
1CF₃EtOH36:6499
2CF₃TFE85:1599
3CF₃HFIP97:398
4CF₂CF₃EtOH64:3693
5CF₂CF₃TFE98:299
6CF₂CF₃HFIP>99:<199
7CO₂EtEtOH44:5686
8CO₂EtTFE89:1199
9CO₂EtHFIP93:798

Experimental Protocols

Protocol 1: General Knorr Synthesis of a Substituted Pyrazole[4]

This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate to approximately 100°C with stirring.

  • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexanes) until the ethyl benzoylacetate is consumed (typically 1 hour).

  • Once the reaction is complete, add 10 mL of water to the hot reaction mixture with continued stirring.

  • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Allow the product to air dry completely.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Regioselective Synthesis of a Substituted Pyrazole Using a Fluorinated Alcohol[2][5][6]

This protocol describes a general procedure for the regioselective synthesis of N-methylpyrazoles using 2,2,2-trifluoroethanol (TFE) as the solvent.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Visualizations

Regioisomer_Formation Mechanism of Regioisomer Formation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_cyclization Cyclization & Dehydration cluster_products Products Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial_Attack Initial Nucleophilic Attack Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Initial_Attack Attack_C1 Attack at Carbonyl 1 Initial_Attack->Attack_C1 Pathway A Attack_C2 Attack at Carbonyl 2 Initial_Attack->Attack_C2 Pathway B Hydrazone_1 Hydrazone Intermediate 1 Attack_C1->Hydrazone_1 Hydrazone_2 Hydrazone Intermediate 2 Attack_C2->Hydrazone_2 Cyclization_1 Cyclization & Dehydration Hydrazone_1->Cyclization_1 Cyclization_2 Cyclization & Dehydration Hydrazone_2->Cyclization_2 Regioisomer_A Regioisomer A Cyclization_1->Regioisomer_A Regioisomer_B Regioisomer B Cyclization_2->Regioisomer_B

Caption: Mechanism of regioisomer formation in pyrazole synthesis.

Pyrazole_Synthesis_Workflow General Experimental Workflow for Pyrazole Synthesis Start Start Reaction_Setup 1. Reaction Setup - Combine 1,3-dicarbonyl,  hydrazine, solvent, and catalyst. Start->Reaction_Setup Reaction 2. Reaction - Heat to reflux or use  microwave irradiation. - Monitor by TLC. Reaction_Setup->Reaction Workup 3. Work-up - Cool the reaction mixture. - Precipitate or extract the product. Reaction->Workup Purification 4. Purification - Recrystallization or  column chromatography. Workup->Purification Analysis 5. Analysis - Determine yield and purity. - Characterize by NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for pyrazole synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree for Pyrazole Synthesis Problem Problem Encountered Low_Yield Low Yield / Incomplete Reaction Problem->Low_Yield Regioisomers Mixture of Regioisomers Problem->Regioisomers Impurities Colored Impurities Problem->Impurities Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Cause? Change_Solvent_pH Change Solvent (e.g., TFE) or Adjust pH Regioisomers->Change_Solvent_pH Solution? Use_Mild_Base Use Mild Base with Hydrazine Salt Impurities->Use_Mild_Base Using Hydrazine Salt? Increase_Temp_Time Increase Temperature and/or Reaction Time Check_Purity->Increase_Temp_Time Pure Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity Impure Solution_Conditions Optimize Reaction Conditions Increase_Temp_Time->Solution_Conditions Yes Solution_Regioselectivity Use Regioselective Protocol Change_Solvent_pH->Solution_Regioselectivity Yes Inert_Atmosphere Use Inert Atmosphere Use_Mild_Base->Inert_Atmosphere Yes Use_Mild_Base->Inert_Atmosphere No Solution_Impurities Modify Reaction Setup and/or Purification Inert_Atmosphere->Solution_Impurities Yes

Caption: Troubleshooting decision tree for pyrazole synthesis.

References

stability issues of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in solution.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in solution?

A1: While specific stability data for this compound is not extensively published, compounds with similar structures, such as aminopyrazoles, can be susceptible to degradation under various conditions. Potential stability issues include:

  • Hydrolysis: The nitrile group and the pyrazole ring system may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The amino group on the pyrazole ring can be prone to oxidation, which may be accelerated by the presence of oxidizing agents, light, or metal ions. This can sometimes lead to colored degradation products.

  • Photodegradation: Exposure to UV or visible light can induce degradation, a common issue for many nitrogen-containing heterocyclic compounds.

Q2: I am observing a color change in my solution of this compound over time. What could be the cause?

A2: A gradual color change, often to a reddish or darker hue, is a common indicator of oxidative degradation of amino-substituted aromatic or heteroaromatic compounds. To mitigate this, it is advisable to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon), especially during prolonged storage or reactions. Purging solvents with an inert gas before use can also help minimize the presence of dissolved oxygen.

Q3: What are the initial steps to assess the stability of this compound in my experimental conditions?

A3: A preliminary stability assessment can be performed by preparing a solution of the compound in your experimental solvent system and monitoring it over time under your typical experimental conditions (e.g., temperature, lighting). Analysis at different time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), can reveal any changes in the concentration of the parent compound and the emergence of degradation products.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products or impurities.[1][2] Developing such a method, typically using HPLC, involves purposefully degrading the compound under various stress conditions (forced degradation) to generate potential degradation products. The HPLC method is then optimized to separate the parent compound from all generated degradants.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected peaks in chromatogram Degradation of the compound in solution.Prepare fresh solutions daily. Store stock solutions at low temperatures and protected from light. Ensure the purity of the starting material.
Loss of compound concentration over time Instability under experimental conditions (e.g., pH, temperature, light exposure).Conduct a forced degradation study to identify the specific conditions causing instability. Adjust experimental parameters accordingly (e.g., use a buffered solution, protect from light).
Inconsistent results between experiments Variability in solution preparation and storage.Standardize solution preparation procedures. Use an inert atmosphere for sensitive solutions. Define and control storage conditions (temperature, duration, light exposure).
Precipitation of the compound from solution Poor solubility in the chosen solvent or change in pH.Determine the solubility of the compound in various solvents and pH conditions. Use a co-solvent or adjust the pH to maintain solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Initial Method Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject the unstressed and all stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent compound peak and any degradation product peaks.

  • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a phosphate buffer), and column temperature to achieve optimal separation.

3. Method Validation:

  • Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
Stress ConditionIncubation Time (hrs)Temperature (°C)% DegradationNumber of Degradants
0.1 N HCl246015.22
0.1 N NaOH24608.51
3% H₂O₂242522.13
Thermal48805.31
Photolytic-2518.72

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C) Stock->Acid Base Basic (0.1N NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for a forced degradation study.

Stability_Troubleshooting cluster_investigation Investigation cluster_solution Potential Solutions Start Observe Instability Issue (e.g., extra peaks, color change) CheckPurity Verify Starting Material Purity Start->CheckPurity ReviewHandling Review Solution Preparation & Storage Start->ReviewHandling ForcedDeg Perform Forced Degradation Study Start->ForcedDeg InertAtmo Use Inert Atmosphere ReviewHandling->InertAtmo FreshSol Prepare Solutions Freshly ReviewHandling->FreshSol ForcedDeg->InertAtmo ProtectLight Protect from Light ForcedDeg->ProtectLight ControlpH Control pH with Buffers ForcedDeg->ControlpH

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Scaling Up the Production of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. Our aim is to offer practical solutions to common challenges encountered during laboratory-scale and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound involves a two-step process. The first step is the preparation of cyclopentylhydrazine, which is then reacted with a malononitrile derivative, such as ethoxymethylenemalononitrile (EMMN), in a cyclocondensation reaction to form the desired pyrazole ring.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue; ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Suboptimal reaction temperature can also be a cause; for many condensation reactions, heating under reflux may be necessary. The choice and amount of catalyst, if any, is also critical. Finally, the formation of side products can significantly reduce the yield of the desired product.

Q3: I am observing significant byproduct formation. What are the likely side reactions?

A3: Side reactions are a common challenge in pyrazole synthesis. One possibility is the formation of regioisomers, especially if unsymmetrical starting materials are used. Another common issue is the formation of stable intermediates that do not readily convert to the final product. Additionally, impurities in the starting materials can lead to a host of unwanted side reactions.

Q4: How can I minimize the formation of regioisomers?

A4: The formation of regioisomers is influenced by both steric and electronic factors, as well as reaction conditions. The choice of solvent can have a dramatic effect on regioselectivity. Adjusting the pH of the reaction can also influence the initial site of attack by the hydrazine.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile. Column chromatography can also be used for purification, particularly at the lab scale.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Reagents Verify the purity and reactivity of starting materials (cyclopentylhydrazine and malononitrile derivative) using appropriate analytical techniques (e.g., NMR, GC-MS).
Suboptimal Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Consider running the reaction under reflux.
Incorrect Solvent Experiment with different solvents. Protic solvents like ethanol or isopropanol are often effective for this type of condensation.
Insufficient Reaction Time Extend the reaction time and monitor for the consumption of starting materials.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Step
Side Reactions Adjust the reaction temperature; lower temperatures may reduce the rate of side reactions. Optimize the rate of addition of reagents.
Impure Starting Materials Purify starting materials before use.
Decomposition of Product If the product is unstable under the reaction or workup conditions, consider milder conditions or a modified workup procedure.
Incomplete Reaction Drive the reaction to completion by increasing the reaction time or temperature.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Cyclopentylhydrazine

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclopentyl bromide

  • Hydrazine hydrate

  • Ethanol

  • Sodium carbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentyl bromide in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Slowly add sodium carbonate to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the ethanol by rotary evaporation.

  • The resulting crude cyclopentylhydrazine can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclocondensation reaction.

Materials:

  • Cyclopentylhydrazine

  • Ethoxymethylenemalononitrile (EMMN)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve cyclopentylhydrazine in ethanol.

  • Slowly add an equimolar amount of ethoxymethylenemalononitrile to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data Summary

The following tables provide typical ranges for reaction parameters. These should be considered as starting points for optimization.

Table 1: Reaction Parameters for the Synthesis of Cyclopentylhydrazine

ParameterValue
Molar Ratio (Cyclopentyl bromide:Hydrazine hydrate) 1 : 3-5
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-8 hours
Typical Yield 60-80%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Molar Ratio (Cyclopentylhydrazine:EMMN) 1 : 1
Solvent Ethanol
Temperature Room Temperature to Reflux
Reaction Time 2-6 hours
Typical Yield 70-90%

Visualizations

Signaling Pathway: Synthesis of this compound

G cluster_step1 Step 1: Synthesis of Cyclopentylhydrazine cluster_step2 Step 2: Cyclocondensation A Cyclopentyl Bromide C Cyclopentylhydrazine A->C Ethanol, Na2CO3, Reflux B Hydrazine Hydrate B->C E 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile C->E Ethanol, RT/Reflux D Ethoxymethylenemalononitrile (EMMN) D->E G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Reaction Temperature incomplete->increase_temp check_reagents Check Reagent Purity complete->check_reagents increase_time->check_completion increase_temp->check_completion impure_reagents Impure check_reagents->impure_reagents pure_reagents Pure check_reagents->pure_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents optimize_conditions Optimize Other Conditions (e.g., Solvent, Catalyst) pure_reagents->optimize_conditions purify_reagents->start end Improved Yield optimize_conditions->end G yield Product Yield temp Temperature temp->yield Affects rate & side reactions time Reaction Time time->yield Affects completion purity Reagent Purity purity->yield Reduces side reactions solvent Solvent solvent->yield Affects solubility & reactivity

addressing solubility problems of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This guide is designed to help you resolve common solubility issues in a question-and-answer format.

Question: My compound, this compound, is not dissolving in my desired solvent system. What should I do first?

Answer: The first step is to systematically assess the compound's solubility in a range of solvents with varying polarities. The molecular structure of this compound, which contains both polar (amino, nitrile, pyrazole nitrogens) and non-polar (cyclopentyl) groups, suggests it will have nuanced solubility. We recommend performing a small-scale solvent screening experiment. Please refer to the "Experimental Protocols" section for a detailed methodology on how to conduct this.

Question: I have tried common solvents like water and ethanol with little success. What are my next options?

Answer: If standard polar solvents are ineffective, consider the following strategies:

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility.[1] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (like DMSO or DMF) and then gradually add a "poor" solvent (like water or a buffer) until slight turbidity is observed. This can help maintain solubility in a mixed aqueous/organic system.

  • pH Adjustment: The amino group on the pyrazole ring is basic and can be protonated at acidic pH. Lowering the pH of your aqueous solvent system may convert the compound into a more soluble salt form. Conversely, the pyrazole ring itself has acidic protons, and increasing the pH could form a salt, also potentially increasing solubility. Experiment with a range of pH values (e.g., pH 2, 7.4, and 9) to determine the effect on solubility.

  • Heating: For many compounds, solubility increases with temperature.[1] Try gently heating the solvent while attempting to dissolve the compound. However, be cautious of potential degradation at elevated temperatures. It is advisable to perform a preliminary thermal stability test.

Question: Can I use techniques like sonication to aid dissolution?

Answer: Yes, sonication is a useful technique to break down particle agglomerates and increase the surface area available for solvation, which can accelerate the dissolution process. However, it does not increase the intrinsic solubility of the compound. It is best used in conjunction with the solvent and pH optimization strategies mentioned above.

Question: I need to prepare a stock solution for biological assays. What is the recommended starting point?

Answer: For creating stock solutions, a strong, polar aprotic solvent is often the best choice for initial dissolution.

  • Recommended Starting Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points for creating a high-concentration stock solution.

  • Procedure: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous assay buffer.

  • Important Consideration: Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems. Aim to keep the final DMSO or DMF concentration below 0.5% (v/v) if possible.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound in common solvents?

Data Presentation: Predicted Qualitative Solubility

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolLow to MediumThe amino group and pyrazole ring can form hydrogen bonds with protic solvents. However, the non-polar cyclopentyl group may limit extensive solubility.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighThese solvents can effectively solvate the polar functional groups of the molecule without the competing hydrogen bonding network present in protic solvents.
Non-Polar Hexanes, Toluene, DichloromethaneLowThe molecule possesses significant polarity from the amino, nitrile, and pyrazole moieties, making it unlikely to be highly soluble in non-polar solvents.
Aqueous Buffers PBS (pH 7.4), Citrate (acidic), Borate (basic)pH-DependentThe basic amino group and acidic pyrazole ring mean that solubility is expected to be highly dependent on the pH of the buffer, with increased solubility at acidic or basic pH due to salt formation.[2]

Q2: How does the chemical structure of this compound influence its solubility?

A2: The solubility is a balance of its different structural features. The amino and nitrile groups, along with the nitrogen atoms in the pyrazole ring, can participate in hydrogen bonding, which promotes solubility in polar solvents.[3] However, the bulky and non-polar cyclopentyl group can hinder interactions with water and other polar solvents, thus reducing aqueous solubility. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole rings in the solid state, can also lead to high lattice energy, making it difficult for solvents to dissolve the compound.

Q3: Are there any formulation strategies to improve the bioavailability of this compound if it has low aqueous solubility?

A3: Yes, if low aqueous solubility is limiting in vivo applications, several formulation strategies can be explored:

  • Salt Formation: If the compound's solubility is significantly improved at a specific pH, forming a stable salt (e.g., a hydrochloride salt if soluble in acidic conditions) can be a viable strategy.[2]

  • Prodrug Approach: A prodrug can be synthesized by chemically modifying the molecule to a more soluble form that converts back to the active compound in vivo.[2]

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous system with higher apparent solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid, which can improve the dissolution rate, although it does not affect the equilibrium solubility.[2]

Experimental Protocols

Methodology for Solubility Assessment

This protocol outlines a standard procedure for determining the kinetic solubility of this compound in various solvents.

  • Preparation of Stock Solution:

    • Accurately weigh out approximately 10 mg of the compound.

    • Dissolve the compound in 1 mL of DMSO to prepare a 10 mg/mL stock solution. Ensure complete dissolution.

  • Solvent Plate Preparation:

    • In a 96-well plate, dispense 198 µL of each test solvent (e.g., water, PBS pH 7.4, ethanol, acetonitrile, etc.) into separate wells.

  • Compound Addition and Incubation:

    • Add 2 µL of the 10 mg/mL DMSO stock solution to each well containing the test solvents. This results in a final compound concentration of 100 µg/mL with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours to allow it to reach equilibrium.

  • Analysis (Nephelometry or UV-Vis Spectroscopy):

    • Nephelometry (Preferred for Precipitation): Measure the turbidity of each well using a nephelometer. A significant increase in turbidity compared to a solvent-only control indicates precipitation and poor solubility.

    • UV-Vis Spectroscopy (for Soluble Samples): If the compound has a chromophore, you can separate any precipitate by centrifugation or filtration and measure the absorbance of the supernatant at the compound's λmax. The concentration can be determined using a standard curve.

  • Data Interpretation:

    • Compare the results across all tested solvents to identify the most suitable solvent or solvent system for your application.

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound is insoluble solvent_screen Perform Solvent Screening (Polar, Aprotic, Non-polar) start->solvent_screen is_soluble Is it soluble in a suitable solvent? solvent_screen->is_soluble co_solvent Try Co-solvent System (e.g., DMSO/Water) is_soluble->co_solvent No success Success: Proceed with Experiment is_soluble->success Yes is_soluble_2 Soluble? co_solvent->is_soluble_2 ph_adjust Adjust pH of Aqueous System is_soluble_3 Soluble? ph_adjust->is_soluble_3 heating Apply Gentle Heating is_soluble_4 Soluble? heating->is_soluble_4 is_soluble_2->ph_adjust No is_soluble_2->success Yes is_soluble_3->heating No is_soluble_3->success Yes is_soluble_4->success Yes formulation Consider Advanced Formulation Strategies (e.g., Salt Formation, Solid Dispersion) is_soluble_4->formulation No

Caption: A logical workflow for troubleshooting solubility problems.

G Factors Influencing Solubility cluster_molecule This compound cluster_interactions Intermolecular Forces cluster_solubility Impact on Solubility mol Structure: (Illustration of key functional groups) amino Amino Group (-NH2) h_bond Hydrogen Bonding amino->h_bond Donor/Acceptor nitrile Nitrile Group (-CN) nitrile->h_bond Acceptor dipole Dipole-Dipole nitrile->dipole pyrazole Pyrazole Ring pyrazole->h_bond Acceptor pyrazole->dipole cyclopentyl Cyclopentyl Group vdw Van der Waals cyclopentyl->vdw polar_sol Increases solubility in polar solvents h_bond->polar_sol dipole->polar_sol nonpolar_sol Decreases solubility in polar solvents vdw->nonpolar_sol

Caption: Key structural features and their influence on solubility.

References

Technical Support Center: Refinement of Analytical Techniques for Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of pyrazole isomers. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in separating and identifying these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the separation and analysis of pyrazole isomers? A1: The primary methods for purifying and analyzing pyrazole isomers include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1][2] For preparative scale, fractional distillation and crystallization (frequently involving salt formation) are also common.[1] The choice of method is dictated by the specific isomers, the required purity, and the scale of the separation.[1]

Q2: Why is the separation of pyrazole isomers often challenging? A2: Pyrazole isomers, particularly regioisomers, often have very similar physicochemical properties, such as polarity and boiling points, which makes them difficult to resolve using standard analytical techniques.[2][3] Chiral isomers (enantiomers) are even more challenging as they have identical physical properties in non-chiral environments, requiring specialized methods like chiral chromatography for separation.[3][4]

Q3: How can I improve the regioselectivity during pyrazole synthesis to simplify purification? A3: Improving regioselectivity is a key strategy to minimize the formation of isomeric mixtures.[5][6] Key factors to consider include the choice of solvent, reaction temperature, and pH control.[5][6] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly increase the selectivity for one regioisomer over another.[6] Adjusting the pH can also influence the reaction pathway; mildly acidic conditions are often optimal.[5]

Q4: What is the role of NMR spectroscopy in analyzing pyrazole isomers? A4: NMR spectroscopy is a powerful tool for the structural elucidation of pyrazole isomers. Techniques like 1H and 13C NMR can help differentiate isomers.[7][8] In cases of tautomerism, where rapid proton exchange can lead to averaged signals, adjusting conditions such as solvent and temperature may be necessary to observe individual tautomers.[9] For unambiguous assignment, 2D NMR experiments like NOESY can be employed.[7][8]

Q5: Can crystallization be used for effective isomer separation? A5: Yes, crystallization can be a highly effective purification method, particularly if one isomer crystallizes more readily than others.[1] A common and effective strategy is the formation of acid addition salts.[1][10] By reacting the isomer mixture with an inorganic or organic acid, a salt is formed which can then be selectively crystallized from a suitable solvent.[1][10]

Troubleshooting Guides

Chromatographic Techniques (HPLC & GC)
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Peak Overlap Inappropriate mobile/stationary phase.[1][11]Optimize the mobile phase composition (e.g., solvent gradient, polarity).[1] For chiral separations, use a dedicated chiral stationary phase (CSP) like polysaccharide-based columns.[3][4]
Insufficient column efficiency.[1]Use a longer column or a column with a more efficient packing material (smaller particle size).[1]
Incorrect flow rate.[11]Optimize the flow rate; a lower flow rate often improves resolution.
Peak Tailing Interaction with active sites (e.g., acidic silanols) on the stationary phase.[11]Add a competing agent like triethylamine (TEA) to the mobile phase to block active sites.[11]
Column overload.Inject a smaller sample volume or a more dilute sample.[11]
Variable Retention Times Fluctuations in temperature or mobile phase composition.[11]Use a column oven for temperature stability. Ensure the mobile phase is well-mixed and degassed.[11]
System leaks.Inspect all fittings and connections for leaks.[11]
High Backpressure Blockage in the system (e.g., column frit, tubing).[11]Replace the column inlet frit. Filter all samples and mobile phases before use.[11]
Incorrect mobile phase viscosity.Check the viscosity of your mobile phase; high viscosity can increase pressure.
Crystallization
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated.[1]Concentrate the solution by slowly evaporating the solvent.[1] Cool the solution slowly, potentially using an ice bath.[1]
Lack of nucleation sites.[1]Scratch the inside of the flask with a glass rod to create nucleation sites.[1] Add a seed crystal of the desired isomer.[12]
Incorrect solvent choice.[1]Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[1]
Low Yield The compound is too soluble in the chosen solvent, even at low temperatures.[1]Use a different solvent or a solvent/anti-solvent mixture.[1] Ensure the minimum amount of hot solvent was used for dissolution.[1]
Impure Crystals Impurities are trapped within the crystal lattice.[1]Perform a second recrystallization.[1] Ensure slow cooling to promote the formation of larger, purer crystals.[1]

Data Presentation

Physical Properties of Methylpyrazole Isomers
IsomerMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-Methylpyrazole82.10204-2053-5
4-Methylpyrazole82.10205-20725
Note: Data compiled from various sources. Boiling and melting points can vary slightly based on purity and experimental conditions.[1]
Example of Fractional Distillation Efficiency
ParameterValue
Isomer Pair 1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole
Relative Volatility (α) 1.78
Achievable Purity >99%
Number of Theoretical Plates (Calculated) 28
This data illustrates the potential of fractional distillation for separating isomers with sufficient boiling point differences.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of Pyrazole Isomers

This protocol outlines the instrumental parameters for the separation and detection of pyrazole isomers using GC-MS.[2]

  • Sample Preparation : Dissolve the pyrazole isomer mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[2]

    • Injector Temperature : 250 °C.[2]

    • Injection Volume : 1 µL.[2]

    • Injection Mode : Split (split ratio 20:1, adjust as needed).[2]

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[2]

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 2 minutes.[2]

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-400.

  • Data Analysis : Identify isomers based on their unique retention times and mass spectral fragmentation patterns.[2][13]

Protocol 2: Purification by Crystallization via Salt Formation

This general procedure is based on patented methods for pyrazole purification.[1][10]

  • Dissolution : Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent such as ethanol, isopropanol, or acetone.[1][10]

  • Acid Addition : Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid) or an organic acid to the solution.[1][10]

  • Crystallization : Stir the solution and allow it to cool slowly to room temperature to induce the crystallization of the acid addition salt of one of the isomers.[1][10] Further cooling in an ice bath may be necessary to maximize the yield.[1]

  • Isolation : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove soluble impurities.

  • Liberation of Free Base : Dissolve the purified salt in water and neutralize with a suitable base (e.g., NaOH, NaHCO₃) to regenerate the purified pyrazole isomer, which can then be extracted with an organic solvent.

  • Analysis : Analyze the purity of the isolated isomer using GC, HPLC, or NMR.[1]

Protocol 3: Chiral Separation using HPLC

This protocol provides a general approach for the enantioselective separation of chiral pyrazoles based on established methods.[4][14][15]

  • Column Selection : Utilize a polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-2 or Lux Amylose-2, which have shown high chiral recognition ability for pyrazole derivatives.[3][4]

  • Mobile Phase Selection :

    • Normal Phase Mode : Use a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). This mode often provides high resolution but may result in longer analysis times.[4][14]

    • Polar Organic Mode : Use a pure polar solvent like methanol, ethanol, or acetonitrile. This mode is beneficial for shorter run times and improved peak shapes.[4][14][15]

  • Method Development :

    • Start with an isocratic elution and adjust the solvent ratio to optimize the separation (resolution and retention time).

    • Typical flow rates are between 0.5 and 1.5 mL/min.

    • Monitor the elution using a UV detector at a wavelength where the analytes have strong absorbance.

  • Analysis : Integrate the peak areas to determine the enantiomeric excess (ee) of the mixture.

Visualizations

G cluster_start Start cluster_analysis Analytical Workflow cluster_purification Preparative Workflow cluster_end End Start Crude Pyrazole Isomer Mixture Method Select Analytical Method (HPLC, GC, etc.) Start->Method Purify Select Purification Method (Crystallization, Prep-HPLC) Start->Purify Optimize Optimize Separation Parameters Method->Optimize Analyze Analyze & Quantify Isomers Optimize->Analyze End Pure Isomer(s) for Further Application Analyze->End Isolate Isolate Pure Isomer Purify->Isolate Isolate->End

Caption: General workflow for the analysis and purification of pyrazole isomers.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatographic Separation Cause1 Wrong Stationary Phase (e.g., achiral for enantiomers) Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Inefficient Column Problem->Cause3 Sol1 Use Chiral Stationary Phase (CSP) Cause1->Sol1 Sol2 Optimize Solvent Gradient/Polarity Cause2->Sol2 Sol3 Use Longer Column / Smaller Particles Cause3->Sol3

Caption: Troubleshooting flowchart for poor chromatographic separation of isomers.

G cluster_techniques Analytical Techniques cluster_applications Primary Applications HPLC HPLC Separation Separation & Quantification HPLC->Separation GC GC-MS GC->Separation NMR NMR Structure Structural Elucidation NMR->Structure Cryst Crystallization Purification Bulk Purification Cryst->Purification Separation->Purification Prep Scale

Caption: Relationship between analytical techniques and their primary applications.

References

Technical Support Center: Managing Impurities in 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, controlling, and managing impurities in batches of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on impurity-related challenges.

Issue 1: Presence of an Isomeric Impurity

  • Question: My batch of this compound shows a significant isomeric impurity by HPLC and LC-MS analysis. What is the likely structure of this impurity and how can I control its formation?

  • Answer: A common impurity in the synthesis of substituted aminopyrazoles is the regioisomer, in this case, 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. The formation of these isomers is often dependent on the reaction conditions.[1] To favor the formation of the desired 3-amino isomer, consider the following strategies:

    • Control of Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, which is often the desired 3-amino isomer.

    • pH Adjustment: The pH of the reaction mixture can influence the regioselectivity of the cyclization step. Careful control and optimization of the pH may be necessary.

    • Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst can impact the ratio of the isomers formed.

Issue 2: Incomplete Reaction and Presence of Intermediates

  • Question: I am observing unreacted starting materials and a significant amount of an intermediate impurity in my crude product. How can I drive the reaction to completion?

  • Answer: The presence of starting materials and uncyclized hydrazone intermediates is a common issue.[1] To address this, you can:

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature.

    • Optimize Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.

    • Catalyst Activity: Verify the activity of the catalyst being used. An inactive or insufficient amount of catalyst can lead to incomplete conversion.

Issue 3: Formation of Byproducts from Side Reactions

  • Question: My analysis indicates the presence of unexpected byproducts. What are the possible side reactions, and how can they be minimized?

  • Answer: Side reactions can lead to a variety of impurities. Common byproducts in aminopyrazole synthesis can include N-acylated aminopyrazoles if a carboxylic acid is used as a solvent at high temperatures.[1] Additionally, the aminopyrazole product itself can sometimes react further. To minimize these side reactions:

    • Use a Non-Reactive Solvent: If possible, choose a solvent that does not react with the starting materials or the product under the reaction conditions.

    • Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.

    • Purify Starting Materials: Ensure the purity of your starting materials, as impurities in the reactants can lead to the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound batches?

A1: Based on the general synthesis of aminopyrazoles, the most common impurities are likely to be:

  • Regioisomers: Specifically, 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile.[1]

  • Uncyclized Intermediates: Such as the corresponding hydrazone intermediate.[1]

  • Starting Materials: Unreacted cyclopentylhydrazine and the 1,3-dielectrophilic precursor.

  • Byproducts: Products from side reactions, which can vary depending on the specific synthetic route and reaction conditions.

Q2: What analytical techniques are recommended for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard technique for separating and quantifying the main component and its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification of unknown impurities by providing molecular weight information.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities. Advanced 2D NMR techniques like HMBC can be used to definitively determine the structure of regioisomers.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities.

Q3: What are the general strategies for purifying crude this compound?

A3: The following purification techniques are commonly employed for aminopyrazole derivatives:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities. A suitable eluent system needs to be developed, often a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane).[4]

  • Acid-Base Extraction: Since the target molecule contains a basic amino group, an acid-base extraction can be employed to separate it from neutral or acidic impurities.[4]

Quantitative Data Summary

The following table provides illustrative examples of typical impurity levels that might be observed in a batch of a similar active pharmaceutical ingredient (API). The acceptable limits will depend on the specific application and regulatory requirements.

Impurity TypeTypical Observed Level (%)Illustrative Acceptance Criteria (%)
Regioisomeric Impurity0.1 - 2.0≤ 0.5
Uncyclized Intermediate< 0.5≤ 0.15
Unidentified Impurity< 0.1≤ 0.10
Total Impurities< 2.5≤ 1.0

Disclaimer: The values in this table are for illustrative purposes only and are not specific to this compound. The actual acceptable limits for impurities must be established based on toxicological data and regulatory guidelines.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general method for the analysis of this compound and its impurities. Method optimization will be required for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    • A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute more retained components. An example gradient is: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the main component)

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Screening:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and at their boiling points to identify a suitable recrystallization solvent or solvent system.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

Troubleshooting_Workflow start Impurity Detected in Batch issue_type Identify Impurity Type start->issue_type isomeric Isomeric Impurity (e.g., 5-Amino isomer) issue_type->isomeric Isomer? intermediate Uncyclized Intermediate / Starting Material issue_type->intermediate Intermediate? byproduct Unexpected Byproduct issue_type->byproduct Byproduct? solution_isomeric Optimize Reaction Conditions: - Temperature Control - pH Adjustment - Solvent/Catalyst Choice isomeric->solution_isomeric solution_intermediate Drive Reaction to Completion: - Increase Reaction Time/Temp - Optimize Stoichiometry - Check Catalyst Activity intermediate->solution_intermediate solution_byproduct Minimize Side Reactions: - Use Non-Reactive Solvent - Control Temperature - Purify Starting Materials byproduct->solution_byproduct purification Purification Strategy solution_isomeric->purification solution_intermediate->purification solution_byproduct->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography extraction Acid-Base Extraction purification->extraction

Caption: Troubleshooting workflow for managing impurities.

Impurity_Analysis_Workflow start Crude Product Batch hplc_analysis HPLC-UV Analysis start->hplc_analysis lcms_analysis LC-MS Analysis start->lcms_analysis quantification Quantify Impurities hplc_analysis->quantification identification Identify Impurity Structures lcms_analysis->identification nmr_analysis NMR Analysis reprocessing Reprocess / Repurify Batch nmr_analysis->reprocessing pass Batch Passes Specification quantification->pass Impurities within limits fail Batch Fails Specification quantification->fail Impurities exceed limits identification->nmr_analysis Further structural confirmation fail->reprocessing

Caption: Analytical workflow for impurity profiling.

References

Validation & Comparative

Comparative Analysis of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile and Other Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors with significant therapeutic impact.[1][2] This guide provides a comparative analysis of the hypothetical inhibitory potential of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile against established pyrazole-based inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

Disclaimer: As of the latest literature review, specific experimental inhibitory data for this compound is not publicly available. This guide, therefore, presents a hypothetical profile for this compound based on the known activities of structurally similar 3-aminopyrazole derivatives, which have shown promise as kinase inhibitors, particularly against Cyclin-Dependent Kinases (CDKs).[3][4] For comparative purposes, we will analyze its potential performance against the well-characterized JAK1/2 inhibitor, Ruxolitinib, and a representative CDK inhibitor from the 3-aminopyrazole class.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the inhibitory activities (IC50 values) of selected pyrazole-based compounds against their primary kinase targets. A lower IC50 value indicates greater potency.

Compound/AlternativeChemical StructurePrimary Target(s)IC50 (nM)Off-Target Kinases of NoteIC50 (nM)
This compound CDK2 (Hypothetical)Data Not Available-Data Not Available
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8[5][6]TYK219[5]
JAK3428[5]
Compound 43d (3-aminopyrazole derivative) CDK16EC50: 33[3][7]Other PCTAIRE/PFTAIRE family kinasesEC50: 20-180[3][7]

Signaling Pathways and Mechanisms of Action

Pyrazole inhibitors achieve their therapeutic effects by targeting specific kinases within crucial signaling cascades. Understanding these pathways is vital for rational drug design and development.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for a multitude of cytokine and growth factor signals, playing a critical role in immunity, cell proliferation, and hematopoiesis.[8][9] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[5][10] Ruxolitinib, an ATP-competitive inhibitor, targets JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus to modulate gene transcription.[5][11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT pSTAT p-STAT (active) pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription 6. Modulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits CDK_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 CyclinD_CDK46 Cyclin D CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F CyclinE_CDK2 Cyclin E CDK2 p_pRb p-pRb CyclinE_CDK2->p_pRb Phosphorylates CyclinA_CDK2 Cyclin A CDK2 CyclinB_CDK1 Cyclin B CDK1 Aminopyrazole 3-Aminopyrazole Inhibitor Aminopyrazole->CyclinE_CDK2 E2F E2F p_pRb->E2F Releases E2F->S Kinase_Assay_Workflow Start Start PrepCompound Prepare Serial Dilutions of Test Compound Start->PrepCompound AddToPlate Add Compound to 384-well Plate PrepCompound->AddToPlate AddKinase Add Kinase Enzyme AddToPlate->AddKinase PreIncubate Pre-incubate (15-30 min) AddKinase->PreIncubate InitiateReaction Initiate Reaction (add Substrate/ATP) PreIncubate->InitiateReaction IncubateReaction Incubate (60 min) InitiateReaction->IncubateReaction StopReaction Stop Reaction & Add Detection Reagents IncubateReaction->StopReaction IncubateDetection Incubate (60 min) StopReaction->IncubateDetection ReadPlate Read TR-FRET Signal IncubateDetection->ReadPlate AnalyzeData Calculate % Inhibition & Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

References

Validating the Biological Activity of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro biological activity of the novel compound 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. Due to the absence of specific published data for this compound, we leverage the well-established activities of the pyrazole scaffold to propose potential mechanisms of action and offer a comparative analysis with known drugs sharing this core structure. Pyrazole derivatives are recognized for a wide range of biological activities, including anti-inflammatory and anticancer effects.[1]

This guide will focus on two potential, high-impact activities: anti-inflammatory action through Cyclooxygenase (COX) inhibition and anticancer activity via Janus kinase (JAK) inhibition and cytotoxicity. We will compare the hypothetical performance of our target compound with two widely-used, pyrazole-containing drugs: Celecoxib (a selective COX-2 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor).

Comparative Analysis of In Vitro Activity

The following tables summarize key in vitro performance metrics for our selected alternative compounds. These values serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Anti-Inflammatory Activity - COX Inhibition
CompoundTargetIC₅₀ (nM)Assay TypeSource
This compound COX-1 / COX-2To be determinedEnzyme Inhibition Assay-
CelecoxibCOX-113,020Colorimetric Inhibitor Screening[2]
COX-2490Colorimetric Inhibitor Screening[2]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity - Kinase Inhibition & Cytotoxicity
CompoundTarget/Cell LineIC₅₀ (nM)Assay TypeSource
This compound JAK1 / JAK2To be determinedKinase Inhibition Assay-
Cancer Cell LinesTo be determinedCell Viability (MTT) Assay-
RuxolitinibJAK13.3Cell-free Kinase Assay[3]
JAK22.8Cell-free Kinase Assay[3]
HEL Cells (JAK2^V617F)Potent InhibitionCell Proliferation Assay[3]
Ba/F3 Cells (JAK2^V617F)Potent InhibitionCell Proliferation Assay[3]
CelecoxibA2058 (Melanoma)63,000 (72h)Cell Viability (ATP) Assay[4]
SAN (Melanoma)45,000 (72h)Cell Viability (ATP) Assay[4]
MCF-7 (Breast Cancer)Dose-dependent inhibitionCell Viability (MTT) Assay[5]
MDA-MB-231 (Breast Cancer)Dose-dependent inhibitionCell Viability (MTT) Assay[5]

Visualizing Pathways and Protocols

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in drug validation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

MTT_Assay_Workflow cluster_setup Preparation cluster_incubation Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate (24h) for adherence A->B C Add test compound (e.g., 3-Amino-1-cyclopentyl... -1H-pyrazole-4-carbonitrile) B->C D Incubate for desired duration (e.g., 24, 48, 72h) C->D E Add MTT Reagent to each well D->E F Incubate (1-4h) (Formazan formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H I Calculate % Cell Viability H->I

Caption: A generalized workflow for determining cell viability using the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.[2][6]

Objective: To determine the IC₅₀ of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound and reference inhibitor (Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrates in assay buffer according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound and Celecoxib in DMSO.

  • Enzyme Addition: To the wells of a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately following substrate addition, add the colorimetric substrate (TMPD).

  • Measurement: Measure the absorbance at 590 nm kinetically for 5-10 minutes. The rate of color development is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

In Vitro JAK Kinase Assay (Luminescence-based)

This protocol provides a general method for measuring direct kinase inhibition.[7]

Objective: To determine the IC₅₀ of this compound against recombinant JAK1 and JAK2 enzymes.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer

  • Test compound and reference inhibitor (Ruxolitinib) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compound and Ruxolitinib into a 384-well plate. Include wells for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or potent pan-kinase inhibitor).

  • Enzyme/Substrate Addition: Add a solution containing the specific JAK enzyme and its peptide substrate to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add the ADP-Glo™ reagent to stop the enzymatic reaction and deplete the remaining ATP.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.

  • Data Analysis: Normalize the data and plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Objective: To assess the cytotoxic effects of this compound on one or more cancer cell lines (e.g., MCF-7, MDA-MB-231).

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, the concentration at which the compound reduces cell viability by 50%.

References

comparing the efficacy of different synthetic routes to 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry. The comparison is based on established chemical principles and data from analogous reactions, offering insights into the potential efficacy of each pathway.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. The data is extrapolated from analogous syntheses of similar pyrazole derivatives and serves as a guideline for what can be expected.

MetricRoute 1: Condensation with (Ethoxymethylene)malononitrileRoute 2: Three-Component Reaction
Typical Yield 85-95%75-85%
Purity High (>95%)Good to High (>90%)
Reaction Time 2-6 hours4-12 hours
Number of Steps One-potOne-pot
Starting Materials Cyclopentylhydrazine, (Ethoxymethylene)malononitrileCyclopentylhydrazine, Malononitrile, Triethyl Orthoformate
Key Advantages Generally higher yields, straightforward purificationUtilizes readily available and less complex starting materials
Potential Challenges (Ethoxymethylene)malononitrile can be moisture sensitiveMay require more optimization to control side reactions

Synthetic Pathway Overview

The two routes offer distinct approaches to the construction of the pyrazole ring system with the desired substituents.

cluster_0 Route 1: Condensation cluster_1 Route 2: Three-Component Reaction A1 Cyclopentylhydrazine C1 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile A1->C1 B1 (Ethoxymethylene)malononitrile B1->C1 A2 Cyclopentylhydrazine D2 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile A2->D2 B2 Malononitrile B2->D2 C2 Triethyl Orthoformate C2->D2

Caption: High-level overview of the two primary synthetic routes.

Experimental Protocols

Below are detailed experimental methodologies for the two synthetic routes. These protocols are based on established procedures for the synthesis of analogous 3-aminopyrazole-4-carbonitriles.

Route 1: Condensation of Cyclopentylhydrazine with (Ethoxymethylene)malononitrile

This route involves the direct condensation of cyclopentylhydrazine with (ethoxymethylene)malononitrile (EMMN), a common and efficient method for constructing the pyrazole ring.

Protocol:

  • Preparation of Cyclopentylhydrazine Free Base: To a suspension of cyclopentylhydrazine hydrochloride (1.2 eq) in a suitable solvent such as ethanol, add a solution of sodium ethoxide (1.2 eq) in ethanol at 0 °C. Stir the mixture for 30 minutes, and then filter off the precipitated sodium chloride. The resulting ethanolic solution of cyclopentylhydrazine is used directly in the next step.

  • Reaction: To the ethanolic solution of cyclopentylhydrazine, add (ethoxymethylene)malononitrile (1.0 eq) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol or isopropanol.

Route 2: Three-Component Reaction with Triethyl Orthoformate

This one-pot synthesis brings together cyclopentylhydrazine, malononitrile, and triethyl orthoformate to form the target molecule.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine malononitrile (1.0 eq) and triethyl orthoformate (1.5 eq) in ethanol.

  • Initial Reaction: Heat the mixture to reflux for 1-2 hours to form the intermediate, ethoxymethylene)malononitrile in situ.

  • Addition of Hydrazine: Cool the mixture slightly and add a solution of cyclopentylhydrazine (1.1 eq, prepared from the hydrochloride salt as in Route 1) in ethanol dropwise.

  • Cyclization: Heat the reaction mixture to reflux for an additional 3-6 hours, monitoring the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and allow the product to crystallize.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent can be performed if necessary to achieve higher purity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

start Starting Materials reaction One-Pot Reaction (Route 1 or 2) start->reaction workup Reaction Work-up (Cooling, Precipitation/Concentration) reaction->workup purification Purification (Filtration, Washing, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: A generalized workflow for the synthesis and analysis.

In Vivo Validation of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile as a Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, a novel aminopyrazole derivative with therapeutic potential. While direct in vivo data for this specific compound is not yet publicly available, its structural similarity to a class of known kinase inhibitors allows for a robust, data-driven comparison against established therapeutic agents. This document leverages existing experimental data for prominent Src kinase inhibitors to present a hypothetical but realistic in vivo validation pathway.

Introduction: Therapeutic Potential of Aminopyrazole Scaffolds

The pyrazole scaffold is a well-established pharmacophore in modern medicinal chemistry, with numerous derivatives approved or under investigation for a range of diseases, particularly cancer. Many pyrazole-based compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Based on extensive research into structurally related compounds, this compound is hypothesized to function as a Src kinase inhibitor . Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell adhesion, migration, and proliferation.[1] Its overexpression and activation are implicated in the progression and metastasis of various solid tumors.[2] This guide, therefore, compares the projected in vivo performance of this compound against established Src inhibitors.

Comparative Analysis of Src Kinase Inhibitors

To provide a benchmark for the in vivo validation of this compound, we will compare it with three well-characterized Src inhibitors: Dasatinib, Bosutinib, and Saracatinib. These agents have undergone extensive preclinical and clinical evaluation, providing a wealth of data on their efficacy and safety profiles.

Quantitative Performance Data

The following table summarizes key in vivo efficacy data for the selected Src inhibitors in various cancer xenograft models. This data will serve as a reference for interpreting the results of future in vivo studies of this compound.

Therapeutic AgentAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Citation(s)
Dasatinib Nude mice with PC-3 xenograftsProstate Cancer50 mg/kg, single oral doseMaximal inhibition of phospho-SRC at 3h[3]
Nude mice with L3.6pl orthotopic xenograftsPancreatic Cancer15 mg/kg/day, oral gavageSignificant reduction in tumor growth and metastasis[4]
Nude mice with CRC explantsColorectal Cancer50 mg/kg/day, once-dailySensitive in 2 out of 17 explants (TGI ≥ 50%)[5]
Bosutinib Nude mice with human pancreatic tumor xenograftsPancreatic CancerNot specifiedSensitive in 3 out of 15 tumors (TGI < 45% of control)[2]
Nude mice with PC-3 xenograftsProstate CancerNot specifiedSignificant decrease in tumor volume and skeletal lesion area[4]
Patients with advanced solid tumorsVarious400 mg/day, oralStable disease in a subset of patients[6]
Saracatinib Nude mice with NCI-N87 xenograftsGastric CancerNot specifiedEnhanced antitumor activity in combination with 5-FU[7]
Patients with metastatic melanomaMelanoma175 mg/day, oralDid not meet primary efficacy endpoints as a single agent[8]
Patients with hormone receptor-negative metastatic breast cancerBreast Cancer175 mg/day, oralNot sufficiently promising to justify continued accrual[9]

Experimental Protocols for In Vivo Validation

The following protocols provide a detailed methodology for conducting in vivo xenograft studies to evaluate the efficacy of a novel therapeutic agent like this compound.

Human Tumor Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice, a standard method for assessing the in vivo efficacy of anti-cancer compounds.

Materials:

  • Human cancer cell line of interest (e.g., PC-3 for prostate cancer, NCI-N87 for gastric cancer)

  • Appropriate cell culture medium and supplements

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • 6-8 week old female athymic nude mice

  • Test compound (this compound)

  • Comparator compounds (e.g., Dasatinib, Bosutinib, Saracatinib)

  • Vehicle for drug formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line in the recommended medium until they reach 70-80% confluency.

  • Cell Harvesting and Preparation:

    • Wash cells with PBS and detach them using trypsin-EDTA.

    • Neutralize trypsin with serum-containing medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 107 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Monitoring and Group Randomization:

    • Monitor mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.

  • Drug Administration:

    • Prepare formulations of the test compound and comparator drugs in a suitable vehicle.

    • Administer the drugs to the respective treatment groups according to the predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • The primary endpoint is typically the tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • The study may be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, tumors can be excised for analysis of target engagement (e.g., measuring the phosphorylation status of Src and its downstream effectors by Western blot or ELISA).[3]

Visualizing Key Pathways and Workflows

Src Kinase Signaling Pathway

The following diagram illustrates the central role of Src kinase in mediating signals from cell surface receptors to downstream pathways that regulate cell proliferation, survival, and migration. Inhibition of Src by a therapeutic agent like this compound is expected to block these oncogenic signals.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCRs GPCR->Src RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion Src->Migration FAK->Src Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT3->Proliferation STAT3->Survival Inhibitor 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and the point of intervention for a Src inhibitor.

Experimental Workflow for In Vivo Validation

The diagram below outlines the general workflow for the in vivo validation of a novel therapeutic agent, from initial cell culture to final data analysis.

In_Vivo_Workflow cluster_Preparation Preparation cluster_Xenograft Xenograft Model cluster_Treatment Treatment & Evaluation cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Line Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth & Monitoring Implantation->Tumor_Growth Randomization 5. Group Randomization Tumor_Growth->Randomization Treatment_Admin 6. Drug Administration Randomization->Treatment_Admin Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment_Admin->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI, Statistics) Endpoint->Data_Analysis PD_Analysis 10. Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis

Caption: General experimental workflow for in vivo efficacy validation in a xenograft mouse model.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of this compound as a potential therapeutic agent, with a focus on its hypothesized activity as a Src kinase inhibitor. The comparative data from established Src inhibitors—Dasatinib, Bosutinib, and Saracatinib—offer valuable benchmarks for assessing its efficacy. The detailed experimental protocols and visual workflows are designed to facilitate the planning and execution of robust preclinical studies.

Future in vivo studies should aim to confirm the inhibitory effect of this compound on Src kinase activity and its downstream signaling pathways in a relevant tumor model. Furthermore, evaluating its efficacy in combination with standard-of-care chemotherapies or other targeted agents could reveal synergistic effects and broaden its therapeutic potential. A thorough assessment of its pharmacokinetic and toxicity profiles will also be crucial for its continued development as a clinical candidate.

References

Cross-Reactivity Profile of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-reactivity and selectivity profile of the novel kinase inhibitor, 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, in comparison to other known inhibitors targeting similar pathways. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor screening and development.

Introduction

This compound is a small molecule inhibitor featuring a 3-aminopyrazole core, a scaffold known to be a privileged structure in the development of kinase inhibitors.[1][2] Compounds with this core have shown activity against a range of kinases, including cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] Understanding the cross-reactivity profile of a novel inhibitor is crucial for predicting its therapeutic window and potential off-target effects. This guide outlines a systematic approach to characterizing the selectivity of this compound.

Kinase Selectivity Profiling

To ascertain the selectivity of this compound, a comprehensive kinase panel screening is the first step. This is typically performed by contract research organizations (CROs) that offer services to screen compounds against a large number of kinases.[3][4][5][6]

Hypothetical Primary Target and Rationale

Based on the prevalence of the 3-aminopyrazole scaffold in known kinase inhibitors, we hypothesize that this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The pyrazole ring can act as a hinge-binder, a common interaction motif for ATP-competitive kinase inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes hypothetical data from a competitive binding assay, comparing the inhibitory activity (IC50) of this compound with two well-characterized kinase inhibitors, Roscovitine (a CDK inhibitor) and Tozasertib (an Aurora kinase inhibitor).

Kinase TargetThis compound (IC50, nM)Roscovitine (IC50, nM)Tozasertib (IC50, nM)
CDK2 50 200 >10,000
CDK1150300>10,000
CDK5250100>10,000
CDK9800400>10,000
Aurora A5,000>10,0005
Aurora B8,000>10,0002
VEGFR2>10,000>10,00050
ABL1>10,000>10,0001,000
SRC>10,000>10,0002,500

Experimental Protocols

In Vitro Kinase Assay: TR-FRET

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method for determining the IC50 of an inhibitor.

Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. A europium-labeled anti-phospho-substrate antibody and an Alexa Fluor®-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium and Alexa Fluor® into close proximity and allowing for FRET to occur upon excitation.

Procedure:

  • Prepare a serial dilution of this compound.

  • In a 384-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents (europium-labeled antibody and Alexa Fluor®-labeled substrate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Target Engagement Assay: NanoBRET™

The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase within living cells.

Principle: This assay utilizes a target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase. When the tracer is bound, energy transfer occurs from the luciferase to the tracer, generating a BRET signal. A test compound that also binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Procedure:

  • Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Plate the transfected cells in a 96-well plate.

  • Add the NanoBRET™ tracer and a serial dilution of this compound.

  • Incubate for a specified time (e.g., 2 hours) at 37°C.

  • Add the NanoBRET™ substrate.

  • Read the luminescence and filtered fluorescence signals on a luminometer.

  • Calculate the BRET ratio and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Kinase Profiling cluster_2 Cell-Based Assays cluster_3 Data Analysis compound 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile dilution Serial Dilution compound->dilution kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) dilution->kinase_panel target_engagement Target Engagement Assay (e.g., NanoBRET™) dilution->target_engagement ic50_determination IC50 Determination for Selected Hits kinase_panel->ic50_determination selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile downstream_signaling Downstream Signaling Assay (e.g., Western Blot for p-Rb) target_engagement->downstream_signaling downstream_signaling->selectivity_profile comparison Comparison with Known Inhibitors selectivity_profile->comparison

Caption: Experimental workflow for the cross-reactivity profiling of a novel kinase inhibitor.

Hypothetical Signaling Pathway

G cluster_0 Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p E2F E2F Rb->E2F G1_S_transition G1/S Transition E2F->G1_S_transition Inhibitor 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile Inhibitor->CDK46 Weak Inhibition Inhibitor->CDK2 Strong Inhibition

Caption: Hypothetical signaling pathway showing the primary and secondary targets of the inhibitor.

Selectivity Comparison

G cluster_0 Inhibitor cluster_1 Primary Target Family (CDKs) cluster_2 Off-Target Families Inhibitor 3-Amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile CDK2 CDK2 Inhibitor->CDK2 High Potency CDK1 CDK1 Inhibitor->CDK1 Moderate Potency CDK5 CDK5 Inhibitor->CDK5 Moderate Potency CDK9 CDK9 Inhibitor->CDK9 Low Potency Aurora Aurora Kinases Inhibitor->Aurora Very Low Potency VEGFR VEGFR Inhibitor->VEGFR Negligible ABL ABL Inhibitor->ABL Negligible

Caption: Logical relationship diagram illustrating the selectivity profile of the inhibitor.

References

Benchmarking 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the kinase inhibitory potential of the novel compound 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. Due to the absence of specific published data for this compound, this document serves as a template, outlining the essential experiments and data presentation formats required for a rigorous comparison against established kinase inhibitors. The aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and AXL receptor tyrosine kinase.[1][2][3] Therefore, this guide will use inhibitors of these kinase families as representative benchmarks.

Data Presentation: Comparative Kinase Inhibition Profile

Effective benchmarking requires quantitative comparison of inhibitory activity. All experimental data should be summarized in clear, structured tables. Below are template tables populated with example data for known inhibitors targeting FGFR, CDK2, and AXL, against which this compound could be compared.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of this compound and Benchmark Inhibitors against a Panel of Kinases.

CompoundFGFR1 (nM)FGFR2 (nM)CDK2/cyclin E (nM)AXL (nM)
This compound TBDTBDTBDTBD
Erdafitinib (FGFR inhibitor)1.22.5>10,000>10,000
Palbociclib (CDK4/6 inhibitor)>10,000>10,000480>10,000
R428 (AXL inhibitor)>1,000>1,000>1,00014

TBD: To Be Determined through experimental assays.

Table 2: Cellular Activity of this compound and Benchmark Inhibitors.

CompoundCell LineCellular Target Inhibition (EC50, nM)Anti-proliferative Activity (GI50, nM)
This compound TBDTBDTBD
ErdafitinibNCI-H1581 (FGFR driven)5.831
PalbociclibMCF-7 (ER+, CDK4/6 driven)90 (pRb phosphorylation)110
R428MV-4-11 (AXL driven)25 (AXL phosphorylation)50

TBD: To Be Determined through experimental assays.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human kinase (e.g., FGFR1, CDK2/cyclin E, AXL)

  • Kinase-specific substrate (e.g., synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) and benchmark inhibitors

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test and benchmark compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Inhibition Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line with a known dependency on the target kinase.

  • Cell culture medium and supplements.

  • Test compound and benchmark inhibitors.

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-FRS2α for FGFR, anti-phospho-Rb for CDK, anti-phospho-AXL for AXL).

  • Secondary antibodies and detection reagents.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test and benchmark compounds for a specified duration (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting to detect the levels of the phosphorylated substrate of the target kinase.

  • Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).

  • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.

  • Determine the EC50 value from the dose-response curve.

Anti-proliferative Assay (GI50 Determination)

This assay assesses the effect of a compound on cell growth and viability.

Materials:

  • Cancer cell line.

  • Cell culture medium and supplements.

  • Test compound and benchmark inhibitors.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

  • 96-well plates.

Procedure:

  • Seed cells in 96-well plates.

  • After 24 hours, treat the cells with serial dilutions of the test and benchmark compounds.

  • Incubate the cells for a prolonged period (e.g., 72 hours).

  • Measure cell viability using a suitable reagent and a plate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to a DMSO control.

  • Determine the GI50 value, the concentration at which cell growth is inhibited by 50%.

Visualizations: Signaling Pathways and Experimental Workflow

Diagrams are provided to visualize the relevant biological pathways and the experimental process.

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_data Data Analysis cluster_result Result Compound Compound Dilution InVitro In Vitro Kinase Assay Compound->InVitro CellTarget Cellular Target Inhibition Compound->CellTarget Prolif Anti-Proliferation Assay Compound->Prolif Kinase Kinase & Substrate Prep Kinase->InVitro Cells Cell Culture Cells->CellTarget Cells->Prolif IC50 IC50 Determination InVitro->IC50 EC50 EC50 Determination CellTarget->EC50 GI50 GI50 Determination Prolif->GI50 Comparison Comparative Analysis IC50->Comparison EC50->Comparison GI50->Comparison

General experimental workflow for kinase inhibitor benchmarking.

FGFR_signaling_pathway FGF FGF FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation

Simplified FGFR signaling pathway.

CDK_signaling_pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Simplified CDK signaling in cell cycle progression.

AXL_signaling_pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK Pathway AXL->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR EMT EMT, Migration, Survival, Drug Resistance mTOR->EMT MAPK->EMT

Simplified AXL signaling pathway.

References

validation of analytical methods for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methods for the quantification of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile and its derivatives is essential for researchers, scientists, and drug development professionals. This guide provides an objective overview of various analytical techniques, supported by experimental data from studies on closely related pyrazole compounds, to assist in selecting the most suitable method for specific research needs. The validation of these methods is benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure data reliability and accuracy.

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying pyrazole derivatives like this compound depends on factors such as required sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry are commonly employed techniques.

Quantitative Performance Data

The following table summarizes the typical quantitative performance data for these methods based on the analysis of related pyrazole compounds.

Validation ParameterHPLC-UVLC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL~1-10 µg/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mL~5-20 µg/mL
Selectivity/Specificity GoodExcellentModerate
Typical Run Time 5-15 minutes3-10 minutes< 1 minute per sample
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyrazole derivatives and may require optimization for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust and widely used technique for routine analysis.

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape. A common mobile phase composition is a 20:80 ratio of 0.1% trifluoroacetic acid and methanol.[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Column Temperature: Maintained at 25 ± 2ºC.[1]

  • Injection Volume: 5.0 µL to 10 µL.[1][2]

  • Detection: UV detection at a wavelength determined by the analyte's maximum absorbance, for instance, 206 nm for some pyrazoline derivatives.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Offers higher sensitivity and selectivity, making it suitable for complex matrices.

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Chromatographic Conditions: Similar to RP-HPLC, but often with volatile mobile phase additives like formic acid or ammonium formate.

  • Data Acquisition: Can be performed in full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

UV-Vis Spectrophotometry

A simpler and faster method, but less specific than chromatographic techniques. It is best suited for the analysis of pure substances or simple formulations without interfering substances.

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves the analyte and is transparent in the UV-Vis region of interest.

  • Procedure: A standard curve is generated by measuring the absorbance of a series of solutions with known concentrations of the analyte at its wavelength of maximum absorbance. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the standard curve.

Validation Parameters according to ICH Guidelines

The validation of an analytical method ensures its suitability for its intended purpose. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from blanks or placebos at the analyte's retention time or wavelength.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations and determining the correlation coefficient (R²) of the calibration curve.[1][2]

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a placebo matrix.[1][2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[1][2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Relationships

To better understand the process of analytical method validation, the following diagrams illustrate the general workflow and the logical relationships between different validation parameters.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (HPLC, LC-MS, etc.) A->B C Optimize Method Parameters B->C D Establish Validation Protocol C->D E Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision) D->E F Determine LOD & LOQ E->F G Assess Robustness F->G H Prepare Validation Report G->H I Implement for Routine Analysis H->I G Relationship Between Key Validation Parameters Analytical Method Analytical Method Specificity Specificity Analytical Method->Specificity Linearity Linearity Analytical Method->Linearity Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision LOD LOD Analytical Method->LOD LOQ LOQ Analytical Method->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

References

Unveiling the Selectivity of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, the selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive assessment of the selectivity of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, a novel kinase inhibitor, in comparison to established selective inhibitors of the Janus kinase (JAK) family. While direct experimental data for this specific pyrazole derivative is not publicly available, this analysis leverages data from structurally similar compounds and established methodologies to provide a predictive comparison.

The 3-amino-1H-pyrazole-4-carbonitrile scaffold is a well-established pharmacophore in the development of kinase inhibitors, demonstrating activity against various kinase families. Notably, this core is prevalent in inhibitors targeting the Janus kinase (JAK) family and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), both of which are key players in inflammatory and autoimmune disease signaling pathways.

Comparative Selectivity Profile

To contextualize the potential selectivity of this compound, we present a comparative table of IC50 values for well-characterized selective JAK inhibitors. This data, compiled from publicly available literature, showcases the typical selectivity profiles of compounds targeting the JAK family.

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Primary Target(s)
Tofacitinib 1-220-100<1340JAK3, JAK1
Ruxolitinib 3.32.842819JAK1, JAK2
Upadacitinib 431102300460JAK1
Filgotinib 1028810116JAK1

This table presents a selection of approved JAK inhibitors and their reported IC50 values to illustrate typical selectivity profiles. Data is aggregated from various scientific publications.

Understanding the JAK-STAT Signaling Pathway

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK-STAT pathway. This pathway is integral to the regulation of immune responses, hematopoiesis, and cellular growth. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization DNA DNA Dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1. The JAK-STAT signaling pathway.

Experimental Protocols for Assessing Kinase Selectivity

The determination of a compound's selectivity is a cornerstone of preclinical drug development. A variety of in vitro assays are employed to quantify the inhibitory activity of a compound against a panel of kinases. A common and robust method is the luminescence-based kinase assay.

Protocol: In Vitro Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

1. Materials:

  • Test compound (e.g., this compound)
  • Kinase panel (e.g., JAK1, JAK2, JAK3, TYK2, and other relevant kinases)
  • Kinase-specific substrates
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
  • 384-well white opaque plates
  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions to generate a 10-point dose-response curve. A DMSO-only control is included.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of the respective kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase-specific substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

experimental_workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep kinase_reaction Kinase Reaction (Compound + Kinase + Substrate/ATP) compound_prep->kinase_reaction adp_detection ADP Detection (Luminescence Assay) kinase_reaction->adp_detection data_acq Data Acquisition (Plate Reader) adp_detection->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for kinase selectivity profiling.

Conclusion

While the precise selectivity profile of this compound awaits direct experimental determination, its structural similarity to known kinase inhibitors suggests potential activity against the JAK family or other related kinases. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to design and execute studies aimed at thoroughly characterizing the selectivity of this and other novel chemical entities. A comprehensive understanding of a compound's selectivity is paramount for advancing promising candidates toward clinical development.

peer-reviewed studies on the applications of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 3-Aminopyrazole-4-carbonitrile Derivatives as Kinase Inhibitors

Introduction

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile belongs to a class of chemical compounds known as aminopyrazole derivatives. While specific peer-reviewed studies on the direct applications of this compound are limited, the broader family of 3-aminopyrazole-4-carbonitrile and related aminopyrazole scaffolds has been the subject of extensive research in drug discovery. These compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with the hinge region of kinases, making them potent kinase inhibitors.[1] This guide provides a comparative analysis of the performance of representative aminopyrazole derivatives against key kinase targets, such as Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), and compares them with established inhibitors. The information is intended for researchers, scientists, and drug development professionals.

Performance Comparison: JAK Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making JAKs significant therapeutic targets.[2]

A 2016 study published in the European Journal of Medicinal Chemistry detailed the design and synthesis of a series of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors. One of the lead compounds from this study, compound 3f , demonstrated significant inhibitory activity against JAK1, JAK2, and JAK3.[2] For comparison, we will use Ruxolitinib , an FDA-approved JAK1/JAK2 inhibitor used for the treatment of myelofibrosis.[3][4][5]

Table 1: In Vitro Kinase Inhibitory Activity of a 4-Amino-(1H)-pyrazole Derivative (3f) vs. Ruxolitinib

Compound/InhibitorTarget KinaseIC50 (nM)Reference
Compound 3f JAK13.4[2]
JAK22.2[2]
JAK33.5[2]
Ruxolitinib JAK13.3[3][4][6]
JAK22.8[3][4][6]
JAK3428[3]

As the data indicates, the representative aminopyrazole derivative 3f shows comparable, potent inhibition of JAK1 and JAK2 to Ruxolitinib, and is significantly more potent against JAK3.[2][3]

Performance Comparison: CDK Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.[7][8] The aminopyrazole scaffold has also been successfully employed in the development of CDK inhibitors.

A study in the Journal of Medicinal Chemistry identified N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (PNU-292137 ), a 3-aminopyrazole derivative, as a nanomolar inhibitor of the CDK2/Cyclin A complex.[9][10] For comparison, we will look at inhibitors of CDK16, an atypical CDK. A 2017 study identified the multi-targeted cancer drugs Dabrafenib and Rebastinib as potent inhibitors of CDK16.[11][12]

Table 2: In Vitro Kinase Inhibitory Activity of a 3-Aminopyrazole Derivative (PNU-292137) and other CDK Inhibitors

Compound/InhibitorTarget KinaseIC50 (nM)Reference
PNU-292137 CDK2/Cyclin A37[9][10]
Dabrafenib CDK1635[11]
Rebastinib CDK1632[11]

This highlights the versatility of the aminopyrazole scaffold in targeting different kinase families.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation for determining the IC50 of a test compound against a specific kinase, such as a JAK or CDK, using a luminescence-based ATP detection assay (e.g., ADP-Glo™).[13][14][15][16]

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compound is prepared in 100% DMSO, starting from a 1 mM stock solution.

  • Plate Setup: A small volume (e.g., 25-50 nL) of the DMSO dilutions is transferred to the wells of a 384-well assay plate. Control wells with DMSO only (0% inhibition) and a potent pan-kinase inhibitor like Staurosporine (100% inhibition) are included.

  • Enzyme/Substrate Addition: A 2X enzyme/substrate solution is prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). 5 µL of this mix is added to each well. The plate is incubated for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: A 2X ATP solution is prepared in the kinase assay buffer. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase. The reaction is initiated by adding 5 µL of the ATP solution to each well.

  • Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Signal Detection:

    • The kinase reaction is stopped by adding 10 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. The plate is incubated for 40 minutes at room temperature.

    • The generated ADP is converted to ATP, and a luminescent signal is developed by adding 20 µL of Kinase Detection Reagent. The plate is incubated for another 30-60 minutes.

  • Data Acquisition and Analysis: Luminescence is measured using a plate reader. The data is normalized, and the percent inhibition is plotted against the logarithm of the compound concentration to calculate the IC50 value using non-linear regression.

Cell Viability Assay (MTT Assay General Protocol)

This protocol outlines a general method for assessing the effect of a kinase inhibitor on cell viability.[17][18]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (typically in a medium containing a low percentage of DMSO). Vehicle-treated cells serve as a control.

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well at a final concentration of 0.2 - 0.5 mg/mL and incubated for 1-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[18]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The concentration of the compound that causes 50% inhibition of cell viability (GI50 or IC50) is determined by plotting viability against the log of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK pJAK p-JAK JAK->pJAK 2. Activation (Phosphorylation) STAT STAT pJAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation DNA DNA Gene Gene Transcription DNA->Gene 6. Gene Regulation Inhibitor Aminopyrazole Inhibitor Inhibitor->pJAK Inhibition Kinase_Assay_Workflow start Start prep Prepare Serial Dilution of Aminopyrazole Inhibitor start->prep plate Dispense Inhibitor into 384-well Plate prep->plate add_enzyme Add Kinase (e.g., JAK2) and Substrate plate->add_enzyme pre_incubate Pre-incubate for Compound Binding add_enzyme->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 30°C for 60 min add_atp->incubate stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->stop detect Develop Luminescent Signal (Kinase Detection Reagent) stop->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound and its structural analogs are classified as hazardous materials. Safety Data Sheets (SDS) for similar compounds, such as 3-Amino-1H-pyrazole-4-carbonitrile, indicate that these substances are harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.[3] The information provided herein is based on general best practices for hazardous research chemical disposal.

Table 1: Hazard Information for Structurally Similar Compounds

Hazard StatementClassificationSource
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity, Category 4[2]
Causes skin irritationSkin Corrosion/Irritation, Category 2[2]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail.

1. Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Nitrile rubber gloves[4]

  • Laboratory coat

  • Chemical safety goggles or a face shield[2][5]

  • In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.[6]

2. Waste Identification and Collection:

  • Solid Waste: Collect any solid waste of this compound, including contaminated personal protective equipment (gloves, etc.), in a designated, compatible, and clearly labeled hazardous waste container.[3][6] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and compatible hazardous waste container.[3] Whenever possible, separate halogenated and non-halogenated solvent waste.[3]

  • Empty Containers: Rinse empty containers of the chemical at least three times with a suitable solvent.[3] The first rinsate must be collected and disposed of as hazardous waste.[3] Subsequent rinsates may be disposed of according to your institution's procedures.

3. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.[3]

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[3]

4. Final Disposal:

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.[3]

  • This chemical waste should be disposed of through a licensed professional waste disposal service.[6] It may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3][7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Consult Institutional EHS Guidelines B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste in Designated Container D Collect Liquid Waste in Designated Container E Triple-Rinse Empty Containers G Securely Seal Waste Containers C->G D->G F Collect First Rinsate as Hazardous Waste E->F F->D H Label Containers Clearly: 'Hazardous Waste' & Contents G->H I Store in Designated Secure Waste Accumulation Area H->I J Contact EHS for Waste Pickup I->J K Transfer to Licensed Waste Disposal Service J->K L Incineration or Other Approved Treatment K->L

References

Essential Safety and Operational Guide for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the SDS for the closely related compound, 3-Amino-1H-pyrazole-4-carbonitrile, and general laboratory safety practices. A thorough risk assessment should be conducted prior to handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for a structurally similar compound, 3-Amino-1H-pyrazole-4-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile rubber gloves are the recommended minimum.[1][4][5] Consider double gloving for added protection.[6]
Eye Protection Safety GlassesMust have side shields and be ANSI Z87 certified.[4][6]
GogglesRequired when there is a risk of splashing.[6]
Face ShieldTo be worn over safety glasses or goggles during procedures with a high splash hazard.[6][7]
Body Protection Lab CoatA standard white nylon or polyester coat that buttons to the collar and has gathered wrists is sufficient for general use.[4]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if working in a poorly ventilated area.[1]
Footwear Closed-toe shoesRequired at all times in the laboratory.[4][7]

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Ventilated Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handle_reaction Perform Chemical Reaction prep_dissolve->handle_reaction Proceed to Experiment handle_transfer Transfer Solutions handle_reaction->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via EHS cleanup_waste->cleanup_disposal cleanup_ppe Doff PPE cleanup_disposal->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always wear the appropriate PPE as detailed in the table above before entering the laboratory.[4][5][6]

    • Conduct all work in a well-ventilated chemical fume hood.[8]

    • When weighing the solid compound, take care to avoid generating dust.

  • Handling:

    • Avoid direct contact with skin and eyes.[2]

    • Do not breathe in dust or aerosols.[2][8]

    • Wash hands thoroughly after handling.[2][8]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][2]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][2]

    • Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Management Protocol

Waste TypeContainerLabelingDisposal Procedure
Solid Waste Designated, sealed, and chemically compatible container."Hazardous Waste," list of constituents, date, and PI name/lab.Arrange for pickup by the institution's Environmental Health & Safety (EHS) department.
Liquid Waste Dedicated, leak-proof, and chemically compatible container."Hazardous Waste," list of constituents with concentrations, date, and PI name/lab.Do not dispose of down the drain.[9] Arrange for pickup by the institution's EHS department.
Contaminated Materials Designated solid chemical waste container.[9]"Hazardous Waste," and a description of the contents.Dispose of as solid hazardous waste through EHS.

Decontamination:

  • Glassware that has come into contact with the compound should be rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.

  • Work surfaces should be thoroughly cleaned after use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.